molecular formula C9H13NO2S B044650 1-Amino-2-(isopropylsulphonyl)benzene CAS No. 76697-50-2

1-Amino-2-(isopropylsulphonyl)benzene

Katalognummer: B044650
CAS-Nummer: 76697-50-2
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: GMLAMRMKROYXNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-(isopropylsulphonyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-propan-2-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLAMRMKROYXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505557
Record name 2-(Propane-2-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76697-50-2
Record name 2-(Propane-2-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINO-2-(ISOPROPYLSULPHONYL)BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Amino-2-(isopropylsulphonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of the physical and spectroscopic properties of 1-Amino-2-(isopropylsulphonyl)benzene (CAS No. 76697-50-2). As a pivotal intermediate in the synthesis of advanced pharmaceutical agents, including potent anaplastic lymphoma kinase (ALK) inhibitors, a thorough understanding of its physicochemical characteristics is essential for researchers, process chemists, and formulation scientists.[1][2] This guide synthesizes available data with established analytical methodologies to serve as a practical reference for its application in drug discovery and development.

Core Chemical Identity

This compound, also known as 2-(isopropylsulfonyl)aniline, is an aromatic sulfone derivative.[3][4] The molecule's architecture, featuring a primary amine and a bulky, strongly electron-withdrawing isopropylsulfonyl group ortho to each other on a benzene ring, dictates its unique chemical behavior and physical properties. This substitution pattern is critical to its function as a synthetic building block.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
Primary Name This compound[1]
Synonyms 2-(isopropylsulfonyl)aniline, 2-Aminophenyl Isopropyl Sulfone[2][5]
CAS Number 76697-50-2[1][2][5][6]
Molecular Formula C₉H₁₃NO₂S[1][2][5][7][8]
Molecular Weight 199.27 g/mol [1][2][5][8][9]
InChIKey GMLAMRMKROYXNZ-UHFFFAOYSA-N[1][4][5]

| SMILES | CC(C)S(=O)(=O)C1=CC=CC=C1N[8] |

Physicochemical Properties: Data and Implications

The physical properties of an active pharmaceutical ingredient (API) intermediate are critical determinants of its handling, reactivity, purification, and formulation potential.

Table 2: Summary of Physical Properties

Property Value Source(s)
Physical Form Solid, Beige [1][8]
Melting Point 83.0 to 87.0 °C [1][2][5][7]
Boiling Point 381.1 ± 34.0 °C (Predicted) [1][7]
Density 1.194 ± 0.06 g/cm³ (Predicted) [1][7]
pKa (Predicted) -0.79 ± 0.10 [1][2]
Flash Point 184.3 °C [2][5]
XLogP3 1.7 [5]

| Topological Polar Surface Area | 68.5 Ų |[5][10] |

Thermal Properties
  • Melting Point (83.0 - 87.0 °C): The defined melting range indicates the compound is a crystalline solid at room temperature.[1][2][5][7] This property is a primary indicator of purity; a broad or depressed melting range would suggest the presence of impurities. From a process chemistry perspective, this melting point allows for easy handling as a solid and suggests that recrystallization is a viable and effective purification strategy.

  • Boiling Point (~381 °C, Predicted): The high predicted boiling point is characteristic of a molecule with a significant molecular weight and strong intermolecular forces (hydrogen bonding from the amine, dipole-dipole interactions from the sulfone).[1][2][7] This value suggests that purification by distillation would require high vacuum to prevent thermal decomposition, making it a less practical choice than recrystallization.

Acidity and Lipophilicity (pKa and LogP)
  • pKa (-0.79, Predicted): This value is perhaps the most functionally significant physical property for drug development.[1][2] A pKa of -0.79 for the conjugate acid (Ar-NH₃⁺) indicates that the amino group is exceptionally non-basic.

    • Causality: The profound electron-withdrawing effect of the adjacent isopropylsulfonyl group via both induction and resonance delocalizes the lone pair of electrons on the nitrogen atom, drastically reducing its ability to accept a proton.

    • Implication: For drug development professionals, this means that this compound will be neutral over the entire physiological pH range. Attempts to form simple acid addition salts for solubility enhancement will be unsuccessful. Its solubility will therefore be largely pH-independent, a critical factor for predicting its behavior in gastrointestinal transit.

  • XLogP3 (1.7): This value suggests moderate lipophilicity.[5] It exists in a favorable range for many small molecule drugs, balancing aqueous solubility with the ability to cross lipid membranes. This parameter is a key input for computational ADME (Absorption, Distribution, Metabolism, and Excretion) models.

Solubility

While specific solubility data is not widely published, the molecular structure allows for a qualitative prediction. The presence of the polar amine and sulfone groups should impart some aqueous solubility, but the dominant aromatic ring and isopropyl group suggest that solubility in water will be limited. High solubility is expected in polar organic solvents like DMSO, DMF, and alcohols.

Expert Insight: Accurately quantifying solubility is non-negotiable in preclinical development. The shake-flask method remains the gold standard for its reliability. The choice of buffer (e.g., Phosphate-Buffered Saline at pH 7.4) is critical to simulate physiological conditions, even for a compound with a predicted pKa that suggests pH-independent solubility, as this validates the assumption experimentally.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of each batch. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (δ 6.5-8.0 ppm): Expect four signals in the aromatic region, exhibiting complex splitting patterns (doublets, triplets of doublets) due to ortho, meta, and para coupling. The proton ortho to the sulfonyl group will be the most downfield shifted due to its strong deshielding effect.

    • Amine Protons (δ ~4.0-5.0 ppm): A broad singlet corresponding to the two NH₂ protons. The chemical shift can vary with concentration and solvent.

    • Isopropyl Methine (δ ~3.2-3.5 ppm): A septet (or multiplet) for the single CH proton, coupled to the six methyl protons.

    • Isopropyl Methyls (δ ~1.2 ppm): A doublet for the six equivalent CH₃ protons, coupled to the methine proton.

  • ¹³C NMR:

    • Aromatic Carbons (δ 115-150 ppm): Expect six distinct signals. The carbon atom attached to the sulfonyl group (C2) will be significantly downfield, while the carbon attached to the amino group (C1) will also be influenced.

    • Isopropyl Carbons (δ ~55 ppm and ~15 ppm): One signal for the methine carbon and one for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.

  • N-H Stretching (3300-3500 cm⁻¹): Two distinct, sharp-to-medium bands are expected, characteristic of a primary amine (symmetric and asymmetric stretches).[11][12]

  • C-H Stretching (2850-3100 cm⁻¹): Signals above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the isopropyl group.[13]

  • S=O Stretching (1300-1350 cm⁻¹ and 1140-1160 cm⁻¹): Two strong, sharp absorption bands characteristic of the sulfone group (asymmetric and symmetric stretches). These are often the most prominent peaks in the spectrum.

  • C=C Stretching (1450-1600 cm⁻¹): Several medium-to-sharp bands indicating the aromatic ring.

Experimental Methodologies

The following protocols are standardized procedures for verifying the physicochemical properties of new batches of this compound.

Protocol 1: Solubility Determination via Shake-Flask Method

This protocol establishes the equilibrium solubility and is considered a self-validating system when run with appropriate controls.

  • Preparation: Add an excess amount of the compound (e.g., 5-10 mg, accurately weighed) to a known volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol) in a glass vial.

  • Equilibration: Seal the vials and agitate at a constant temperature (25 °C or 37 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for confirming saturation.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with the mobile phase to be used for analysis to bring the concentration into the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve prepared from the same compound.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing for their observation.

  • ¹H and ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard parameters for ¹H (16-32 scans) and ¹³C (1024 or more scans) should be sufficient.

  • IR Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • IR Spectrum Acquisition: Obtain the spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended.

  • Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][8] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the amino group.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

  • Safety: The compound is classified as an irritant (Hazard Code: Xi).[1][2] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn during handling.[8][14] All manipulations should be performed in a well-ventilated fume hood.

References

  • 1-Amino-2-(isopropylsulphonyl) benzene. ChemBK. [Link]

  • Cas 76697-50-2, this compound. lookchem. [Link]

  • 1-Amino-2-(Isopropylsulfonyl)Benzene. Ccount Chem. [Link]

  • 76697-50-2 | this compound. Capot Chemical. [Link]

  • Spectroscopy Infrared Spectra. University of Colorado Boulder. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • infrared spectrum of propan-2-amine (2-aminopropane). Doc Brown's Chemistry. [Link]

Sources

"1-Amino-2-(isopropylsulphonyl)benzene" material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Amino-2-(isopropylsulphonyl)benzene , designed for researchers and process chemists in pharmaceutical development.

CAS Registry Number: 76697-50-2 Synonyms: 2-(Isopropylsulfonyl)aniline; 2-Aminophenyl isopropyl sulfone; 2-(Propan-2-ylsulfonyl)aniline.[1][2] Primary Application: Pharmaceutical Intermediate (ALK-5 Inhibitor Synthesis).[3]

Executive Summary & Strategic Utility

This compound is a critical pharmacophore building block, primarily utilized in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors and other tyrosine kinase antagonists. Its structural uniqueness lies in the ortho-positioning of the isopropylsulfonyl group relative to the amine. This steric bulk and electron-withdrawing character significantly influence the metabolic stability and binding affinity of the final drug candidates.

For process chemists, this molecule presents a duality: it is a stable crystalline solid amenable to scale-up, yet it possesses the toxicological hallmarks of aniline derivatives, requiring rigorous containment strategies during handling.

Physicochemical Profiling

Understanding the physical state is the first line of defense in process safety. The following data aggregates experimental values and validated predictions.

PropertyValueTechnical Context
Molecular Formula C₉H₁₃NO₂S--
Molecular Weight 199.27 g/mol --
Appearance White to off-white crystalline powderDiscoloration (yellow/grey) indicates oxidation or residual sulfide impurities.
Melting Point 83.0 – 87.0 °CSharp melting range indicates high purity (>98%).
Boiling Point 381.1 °C (at 760 mmHg)High boiling point suggests low volatility, reducing inhalation risk from vapors at RT.
Density 1.2 ± 0.1 g/cm³Moderate density; powder flow properties may require glidants in automated hoppers.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility. Lipophilic nature (LogP ~1.7) aids membrane permeability.[4]
pKa (Conjugate Acid) ~2.5 (Predicted)The sulfonyl group strongly deactivates the amine, making it a weak base.

Hazard Identification & Toxicology (GHS Standards)

While specific LD50 data for this exact intermediate is proprietary or limited, structural activity relationship (SAR) analysis with Aniline (CAS 62-53-3) and Diphenyl sulfone mandates a conservative safety approach.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Toxicological Mechanisms
  • Methemoglobinemia Risk: Like many aniline derivatives, metabolic N-oxidation can lead to the formation of hydroxylamines, which oxidize hemoglobin to methemoglobin, impairing oxygen transport. While the sulfonyl group reduces electron density (potentially slowing N-oxidation), the risk remains non-zero.

  • Irritation: The sulfonyl moiety contributes to polarity, increasing mucous membrane irritation upon contact with dust.

Synthesis & Process Chemistry

For drug development professionals, understanding the synthesis route is vital for identifying impurity profiles (e.g., residual thiols or nitro precursors).

Validated Synthesis Pathway

The industrial preparation typically follows a three-step sequence starting from o-chloronitrobenzene.

  • Nucleophilic Aromatic Substitution (SₙAr): Displacement of chloride by isopropyl thiol.

  • Oxidation: Conversion of the sulfide to the sulfone using oxidizing agents (e.g., H₂O₂/Na₂WO₄ or mCPBA).

  • Reduction: Chemoselective reduction of the nitro group to the aniline.

Process Logic Diagram

The following diagram illustrates the synthesis flow and critical control points (CCPs) for safety.

SynthesisPath Start o-Chloronitrobenzene (Starting Material) Step1 S_NAr Reaction (+ Isopropyl Thiol, K2CO3) Start->Step1 Inter1 Intermediate 1: 2-Isopropylthio-nitrobenzene Step1->Inter1 Exothermic Control Temp < 60°C Step2 Oxidation (H2O2 / Catalyst) Inter1->Step2 Inter2 Intermediate 2: 2-Isopropylsulfonyl-nitrobenzene Step2->Inter2 Avoid Peroxide Accumulation Step3 Reduction (H2, Pd/C or Fe/AcOH) Inter2->Step3 Product TARGET: This compound Step3->Product Hydrogen Safety (If Catalytic)

Figure 1: Industrial synthesis pathway highlighting critical safety control points (CCPs).

Handling, Storage, & Stability Protocols

Engineering Controls
  • Containment: Use a powder containment hood or a Class II Biological Safety Cabinet (BSC) when weighing solids to prevent dust inhalation.

  • Ventilation: Local exhaust ventilation (LEV) is mandatory.

  • Material Compatibility: Compatible with HDPE, PTFE, and Glass. Avoid long-term storage in carbon steel due to potential iron contamination affecting the amine.

Storage Conditions
  • Temperature: Store at Room Temperature (15–25 °C).

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >6 months to prevent slow oxidation of the amine function (browning).

  • Incompatibilities:

    • Strong Oxidizers: Reaction with peroxides or permanganates may be violent.

    • Acids: Will form salts (anilinium sulfonates); exothermic reaction.

    • Acid Chlorides/Anhydrides: Will react rapidly to form amides (acylation).

Emergency Response & First Aid

This section outlines the immediate actions required in a laboratory incident.

Exposure Logic Tree

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash with soap/water (15 min) 3. Monitor for cyanosis Skin->ActionSkin ActionEye 1. Rinse w/ water (15 min) 2. Remove contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Seek medical attention Inhale->ActionInhale

Figure 2: Decision tree for immediate emergency response based on exposure route.

Specific Medical Note

Treat as an Aniline Derivative: In cases of significant ingestion or cyanosis (blue lips/fingernails), medical professionals should evaluate for methemoglobinemia. Methylene blue is the standard antidote but should only be administered by a physician.

Regulatory Status

  • TSCA (USA): Not listed on the public inventory (Research & Development exemption applies).

  • REACH (EU): Pre-registered or low-volume exemption likely; check specific supplier registration.

  • Transport (IATA/DOT):

    • Not regulated as a dangerous good for transport (unless mixed with other hazards).

    • Recommendation: Ship as "Chemical solid, n.o.s." to ensure proper handling.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11235334, 2-(Isopropylsulfonyl)aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Aniline Derivatives. Retrieved from [Link]

Sources

The Structural Role of 1-Amino-2-(isopropylsulphonyl)benzene in Next-Generation ALK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the role of 1-Amino-2-(isopropylsulphonyl)benzene (also known as 2-(isopropylsulfonyl)aniline ) in kinase inhibition.[1][2]

Scientific Disambiguation Note (Crucial): In high-precision pharmaceutical research, a common nomenclature overlap exists between ALK (Anaplastic Lymphoma Kinase, CD246) and ALK-5 (Activin Receptor-Like Kinase 5, or TGF


RI).[1][2][3]
  • This compound is the definitive pharmacophore fragment used in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors, most notably Ceritinib (LDK378) and TAE684 .[1][2][3]

  • While some chemical vendors erroneously index this intermediate under "ALK-5 inhibitors" due to keyword clustering, its validated biological role is in targeting the ALK Tyrosine Kinase pathway in non-small cell lung cancer (NSCLC), not the TGF-

    
    /ALK-5 pathway.[1][2]
    
  • This guide focuses on its proven role in ALK inhibition while correcting the ALK-5 misconception.[1]

Technical Whitepaper | Chemical Biology & Medicinal Chemistry [1][2]

Executive Summary

This compound (CAS: 76697-50-2) serves as a critical "selectivity handle" and "hinge-binding" fragment in the design of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2] Its incorporation into the 2,4-diaminopyrimidine scaffold (e.g., Ceritinib) was a medicinal chemistry breakthrough that enabled the overcoming of Crizotinib resistance mutations (such as L1196M).[2][3] This aniline derivative provides unique electrostatic and steric properties that enhance potency against the ATP-binding pocket of the ALK kinase domain.[3]

Chemical Entity Profile

  • IUPAC Name: 2-(propane-2-sulfonyl)aniline[1][2]

  • Common Name: this compound[1][2][4][5][6][7][8]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 199.27 g/mol [1][3]

  • Key Functional Groups:

    • Primary Amine (

      
      ):  Nucleophile for coupling to the pyrimidine scaffold; H-bond donor in the active site.[1][2][3]
      
    • Sulfonyl Group (

      
      ):  Strong H-bond acceptor; provides metabolic stability compared to carbonyls.[1][2][3]
      
    • Isopropyl Group: Lipophilic moiety that fills the hydrophobic specificity pocket (solvent-exposed region).[1][2][3]

Physical Properties Table
PropertyValueRelevance to Drug Design
LogP ~1.6Optimal lipophilicity for membrane permeability (CNS penetration).[1][2]
PSA 68.5

Within the "Rule of 5" limits for oral bioavailability.[3]
pKa (Amine) ~2.5 (conjugate acid)Low basicity due to electron-withdrawing sulfonyl group; ensures neutral state for binding.[1][2][3]
Melting Point 126-130 °CStable crystalline solid, facilitating GMP manufacturing.[1][3]

Mechanism of Action & SAR (Structure-Activity Relationship)[1][2][3]

The inclusion of the this compound fragment distinguishes second-generation ALK inhibitors (Ceritinib) from first-generation ones (Crizotinib).[1][2]

The "Hinge Binder" Logic

In the context of the Ceritinib (LDK378) scaffold:

  • The Amine Linker: The nitrogen atom from the aniline forms a crucial hydrogen bond with the backbone carbonyl of Met1199 in the hinge region of the ALK kinase domain.[3]

  • The Sulfonyl Interaction: The

    
     group acts as an intramolecular "lock" and an intermolecular acceptor.[3] It positions the phenyl ring to induce a specific conformation that fits the ATP pocket more tightly than the dichlorophenyl group of Crizotinib.[3]
    
  • Overcoming Resistance: The isopropyl group extends into the solvent front/ribose pocket.[3] This specific steric bulk is tolerated by the L1196M "gatekeeper" mutation, whereas other bulky groups are clashed.[3] This allows the molecule to inhibit mutant forms of ALK that drive relapse in lung cancer patients.[3]

Diagram: ALK Signaling & Inhibition Pathway

The following diagram illustrates the pathway blocked by inhibitors derived from this intermediate.[3]

ALK_Pathway Ligand ALK Ligands (Pleiotrophin/Midkine) ALK_WT ALK (Wild Type) Receptor Tyrosine Kinase Ligand->ALK_WT Activation RAS RAS-MAPK Pathway (Proliferation) ALK_WT->RAS PI3K PI3K-AKT Pathway (Survival) ALK_WT->PI3K JAK JAK-STAT Pathway (Differentiation) ALK_WT->JAK ALK_Mut EML4-ALK Fusion (Constitutively Active) ALK_Mut->RAS ALK_Mut->PI3K ALK_Mut->JAK Inhibitor Inhibitor (Ceritinib) (Contains Sulfonyl Aniline) Inhibitor->ALK_WT Inhibits ATP Binding Inhibitor->ALK_Mut Blocks L1196M Mutants Nucleus Nucleus (Gene Transcription) RAS->Nucleus PI3K->Nucleus JAK->Nucleus

Caption: The this compound moiety enables potent inhibition of both Wild Type ALK and the oncogenic EML4-ALK fusion protein.[1][2]

Experimental Protocols: Synthesis & Coupling

This section details the synthesis of the intermediate and its coupling to the pyrimidine core, a standard workflow in generating ALK inhibitors.[3]

Synthesis of this compound

Objective: Synthesize the sulfonyl aniline fragment from commercially available thiophenols.

  • Alkylation:

    • Reagents: 2-Aminothiophenol, Isopropyl iodide (or 2-bromopropane),

      
      , DMF.[1][2][3]
      
    • Procedure: Dissolve 2-aminothiophenol (1.0 eq) in DMF. Add

      
       (2.0 eq) and Isopropyl iodide (1.2 eq). Stir at 60°C for 4 hours.
      
    • Product: 2-(isopropylthio)aniline.[1][2][3]

  • Oxidation:

    • Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) or

      
      .[1][2]
      
    • Procedure: Dissolve the thioether in DCM. Slowly add m-CPBA (2.2 eq) at 0°C. Warm to RT and stir for 12 hours.

    • Workup: Quench with

      
      , wash with 
      
      
      
      .[3]
    • Result: This compound .[1][2][4][5][6][7][8]

Coupling to the Pyrimidine Scaffold (Ceritinib Synthesis)

Objective: Link the aniline fragment to the 2,4,5-trichloropyrimidine core.

  • Step A: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Reactants: 2,4,5-Trichloropyrimidine + this compound.[1][2]

    • Conditions:

      
       (DIPEA), n-Butanol, 120°C (sealed tube).
      
    • Mechanism: The aniline amine attacks the C-4 position of the pyrimidine (most electrophilic site).[1][2][3]

    • Observation: Formation of the intermediate 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine .[1][2][9]

    • Note: This specific intermediate is often mislabeled in catalogs as an "ALK-5 inhibitor intermediate" but is correctly an ALK inhibitor precursor.[1][3]

  • Step B: Second Coupling (Buchwald-Hartwig or

    
    ) 
    
    • Reactants: Product from Step A + 5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)aniline.[1][2][9]

    • Conditions: Palladium catalyst (if Buchwald) or Acidic conditions (HCl/Isopropanol) for

      
       at C-2.
      
    • Final Product: Ceritinib (LDK378).[2][3][10]

Diagram: Synthetic Workflow

Synthesis_Flow Thiophenol 2-Aminothiophenol ThioEther 2-(isopropylthio)aniline Thiophenol->ThioEther Alkylation AlkylHalide Isopropyl Iodide AlkylHalide->ThioEther Pyrimidine 2,4,5-Trichloropyrimidine MonoSub Intermediate: 2,5-Dichloro-N-... (Often mislabeled ALK-5) Pyrimidine->MonoSub SulfonylAniline 1-Amino-2- (isopropylsulphonyl)benzene (The Core Topic) ThioEther->SulfonylAniline Oxidation (mCPBA) SulfonylAniline->MonoSub SnAr (C-4 Coupling) Ceritinib Ceritinib (LDK378) Potent ALK Inhibitor MonoSub->Ceritinib SnAr (C-2 Coupling) + Right-hand Amine

Caption: Synthetic route demonstrating the aniline's role as the primary building block for the pyrimidine scaffold.

Biological Evaluation & Validation

To validate the activity of compounds derived from this moiety, the following assays are standard.

In Vitro Kinase Assay (ALK vs. ALK-5)

To ensure specificity and rule out "ALK-5" (TGF


RI) off-target effects:
  • Assay Type: FRET-based or Radiometric (

    
    -ATP) assay.[1][2][3]
    
  • Protocol:

    • Incubate recombinant ALK kinase domain and ALK-5 kinase domain in separate wells.[1][3]

    • Add ATP (

      
       concentration) and peptide substrate.[3]
      
    • Add the inhibitor (synthesized using the sulfonyl aniline).[3]

    • Expectation: High potency against ALK (

      
       nM) and low potency against ALK-5 (
      
      
      
      nM).[1][2][3]
    • Note: Ceritinib is highly selective for ALK over ALK-5, confirming that this aniline fragment directs specificity toward the tyrosine kinase, not the serine/threonine kinase.[3]

Cellular Viability Assay
  • Cell Lines:

    • H3122 / H2228: EML4-ALK positive NSCLC lines (Sensitive).

    • A549: KRAS mutant (Resistant/Negative Control).[2][3]

  • Readout: CellTiter-Glo (ATP quantification) after 72h.

  • Result: Compounds containing the this compound moiety typically show

    
     values of 10-50 nM in H3122 cells.[1][2]
    

References

  • Marsilje, T. H., et al. (2013).[2][3] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry. Link

  • Galkin, A. V., et al. (2007).[2][3] "Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK."[1][2][3][11][12] Proceedings of the National Academy of Sciences. Link[1][2][3]

  • Shaw, A. T., et al. (2014).[2][3] "Ceritinib in ALK-rearranged non-small-cell lung cancer." New England Journal of Medicine.[3][10] Link[1][3]

  • Furet, P., et al. (2016).[2][3] "Discovery of LDK378: A Highly Potent, Selective, and Orally Bioavailable ALK Inhibitor."[3] ACS Medicinal Chemistry Letters. Link[1][2][3]

  • Chemical Book/Vendor Databases. (2024). "Entry for 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine." (Cited to highlight nomenclature discrepancy in commercial catalogs). Link

Sources

Technical Whitepaper: The Ortho-Sulfonyl Aniline Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-Amino-2-(isopropylsulphonyl)benzene" Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Focus: this compound (CAS 76697-50-2)[1][2]

Executive Summary

In the landscape of targeted oncology, the This compound moiety (also referred to as 2-(isopropylsulfonyl)aniline ) represents a high-value pharmacophore, most notably serving as the critical "right-hand" fragment of the second-generation ALK inhibitor, Ceritinib (LDK378) .

This whitepaper analyzes the chemical utility of this scaffold, detailing its synthesis, structural role in overcoming crizotinib resistance, and the specific "ortho-twist" effect that drives its potency. We provide a validated, scalable synthetic protocol and a mechanistic breakdown of its interaction within the ATP-binding pocket of Anaplastic Lymphoma Kinase (ALK).

Chemical Profile & Structural Significance

The molecule consists of an aniline ring substituted at the ortho position with an isopropylsulfonyl group. This specific substitution pattern is not accidental; it is a precision-engineered structural element designed to solve two common problems in kinase inhibitor discovery: solubility and selectivity .

PropertySpecification
IUPAC Name 2-(Propane-2-sulfonyl)aniline
CAS Number 76697-50-2
Molecular Formula C

H

NO

S
Molecular Weight 199.27 g/mol
Key Role Critical Intermediate for Ceritinib (Zykadia®)
Electronic Effect Sulfone is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the aniline nitrogen.
Steric Effect The bulky isopropyl group at the ortho position forces the aniline ring out of planarity relative to the rest of the drug molecule.
The "Ortho-Twist" Phenomenon

In Ceritinib, this fragment is coupled to a central pyrimidine core. The steric bulk of the ortho-isopropylsulfonyl group forces the aniline ring to rotate approximately 60–90° relative to the pyrimidine plane.

  • Consequence 1: This "twist" breaks the planarity of the molecule, significantly disrupting crystal packing energy and thereby improving aqueous solubility .

  • Consequence 2: The twisted conformation perfectly matches the shape of the ALK ATP-binding pocket, specifically accommodating the gatekeeper residues mutated in resistant cancer lines.

Strategic Synthesis: The "Nitro-First" Route

While 2-aminothiophenol can be alkylated directly, that route suffers from chemoselectivity issues (N- vs S-alkylation) and handling of odorous thiols. The industry-standard route utilizes a Nucleophilic Aromatic Substitution (S


Ar)  on a nitrobenzene precursor, followed by oxidation and reduction. This method is scalable, safer, and yields higher purity.
Mechanism of Synthesis (Graphviz Visualization)

SynthesisRoute SM 1-Fluoro-2-nitrobenzene (Starting Material) Inter1 1-(Isopropylthio)-2-nitrobenzene (Sulfide Intermediate) SM->Inter1 Step 1: SNAr DMF, 60°C Reagent1 Isopropyl Thiol + K2CO3 Reagent1->Inter1 Inter2 1-(Isopropylsulfonyl)-2-nitrobenzene (Sulfone Intermediate) Inter1->Inter2 Step 2: Oxidation Reagent2 mCPBA or H2O2/Na2WO4 (Oxidation) Reagent2->Inter2 Product This compound (Final Scaffold) Inter2->Product Step 3: Nitro Reduction Reagent3 H2, Pd/C (Reduction) Reagent3->Product

Figure 1: The "Nitro-First" synthetic pathway ensures regioselectivity by locking the nitrogen as a nitro group until the final step.

Detailed Experimental Protocol

Step 1: S-Alkylation (Synthesis of Sulfide)

  • Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Propane-2-thiol (1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 1.5 eq).
  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 1-fluoro-2-nitrobenzene in DMF.

    • Add K

      
      CO
      
      
      
      followed by slow addition of propane-2-thiol at 0°C (exothermic).
    • Heat to 60°C for 4 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. The product, 1-(isopropylthio)-2-nitrobenzene, is a yellow oil.

Step 2: Oxidation (Sulfide to Sulfone)

  • Reagents: m-Chloroperbenzoic acid (mCPBA, 2.5 eq) OR H

    
    O
    
    
    
    (30%) with Na
    
    
    WO
    
    
    catalyst.
  • Solvent: DCM (for mCPBA) or MeOH/Water (for H

    
    O
    
    
    
    ).
  • Procedure:

    • Dissolve the sulfide intermediate in DCM.

    • Add mCPBA portion-wise at 0°C to prevent over-exotherm.

    • Stir at Room Temperature (RT) for 12 hours.

    • Critical Wash: Wash with aqueous Na

      
      S
      
      
      
      O
      
      
      (to quench peroxide) and NaHCO
      
      
      (to remove benzoic acid byproduct).
    • Yields 1-(isopropylsulfonyl)-2-nitrobenzene as a white/off-white solid.

Step 3: Reduction (Nitro to Aniline)

  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Suspend the nitro-sulfone in Methanol. Add Pd/C catalyst carefully (under N

      
      ).
      
    • Purge with H

      
       and stir at RT for 4–6 hours.
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Isolation: Concentrate filtrate to yield This compound .

    • Purity Check:

      
      H NMR (DMSO-d
      
      
      
      ) should show a characteristic doublet for the isopropyl methyls (
      
      
      ppm) and a broad singlet for the NH
      
      
      (
      
      
      ppm).

Medicinal Chemistry Application: The Ceritinib Case Study

The development of Ceritinib (LDK378) highlights the necessity of this specific fragment. First-generation inhibitors like Crizotinib faced resistance due to mutations in the ALK kinase domain (e.g., L1196M).

SAR Decision Logic: Why Isopropyl?

The choice of the isopropyl group over methyl or ethyl was driven by a balance of steric clash and hydrophobic packing.

SAR_Logic Root Design Goal: Improve Potency vs. Crizotinib-Resistant Mutants Choice1 Substituent at Ortho-Position Root->Choice1 OptionA Methyl (-CH3) Choice1->OptionA OptionB Isopropyl (-CH(CH3)2) Choice1->OptionB OptionC Tert-Butyl (-C(CH3)3) Choice1->OptionC ResultA Too Small Planar conformation dominates. Poor solubility. OptionA->ResultA ResultB Optimal Steric Bulk Forces 60-90° twist. Disrupts crystal packing (High Solubility). Fits hydrophobic pocket. OptionB->ResultB ResultC Too Bulky Steric clash prevents binding to hinge region. OptionC->ResultC

Figure 2: SAR Decision Tree illustrating the "Goldilocks" effect of the isopropyl group.

Mechanism of Action (Binding Mode)
  • Hinge Interaction: The pyrimidine core of Ceritinib binds to the hinge region of the kinase (Met1199).

  • The Sulfonyl Anchor: The sulfonyl oxygens of the this compound fragment act as hydrogen bond acceptors, interacting with the solvent front or water networks near the active site.

  • Permeability: The electron-withdrawing nature of the sulfone reduces the basicity of the aniline nitrogen (pKa

    
     2-3), ensuring the molecule remains largely uncharged at physiological pH, which facilitates membrane permeability.
    

References

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675–5690.[1]

  • Novartis AG. (2014). "Ceritinib (Zykadia) Prescribing Information." U.S. Food and Drug Administration.

  • Fabbro, D., et al. (2012). "Ceritinib (LDK378): A Potent and Selective ALK Inhibitor."[1] Cancer Discovery.

Sources

Technical Guide: Navigating the Reactivity of 2-(Isopropylsulphonyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the amino group in "2-(Isopropylsulphonyl)aniline" Content Type: In-depth Technical Guide Author Persona: Senior Application Scientist

Executive Summary: The Deceptive Nucleophile

2-(Isopropylsulphonyl)aniline (CAS 76697-50-2) is a critical intermediate in the synthesis of ALK-5 inhibitors (e.g., Ceritinib analogs) and sulfonylurea herbicides. To the inexperienced chemist, it appears to be a standard aniline. However, this molecule functions as a "deceptive nucleophile."

The juxtaposition of a strongly electron-withdrawing sulfonyl group and a sterically demanding isopropyl moiety at the ortho position creates a unique electronic and steric "lock." This guide dissects these interactions, explaining why standard aniline protocols often fail and providing engineered solutions to unlock its reactivity for high-value heterocyclic synthesis.

Electronic & Steric Anatomy: The "Ortho-Lock"

To design successful experiments, one must first understand the ground-state stabilization of the molecule. The amino group is not freely available; it is compromised by three distinct forces.

The Electronic Drain (Inductive & Resonance Effects)

The sulfonyl group (-SO₂R) is a potent electron-withdrawing group (EWG).

  • Inductive Effect (-I): The sulfur atom pulls electron density from the benzene ring, and by extension, from the nitrogen lone pair.

  • Resonance Effect (-R): While the sulfur atom can accept electron density, the primary deactivation here is inductive. The pKa of the conjugate acid is significantly suppressed (estimated range: 0.5 – 1.5) compared to unsubstituted aniline (4.6), making it a poor base and a sluggish nucleophile.

The Intramolecular "Clamp" (Hydrogen Bonding)

Unlike para-substituted anilines, the ortho-isomer forms a stable 6-membered intramolecular hydrogen bond between the amino protons and the sulfonyl oxygens (


).
  • Consequence: This "clamps" the nitrogen in a specific conformation, requiring energy penalties to break the H-bond before the nitrogen can attack an electrophile.

The Steric Shield (Isopropyl Bulk)

The isopropyl group is not passive. Its steric bulk prevents the approach of large electrophiles from the sulfonyl side. Furthermore, it forces the sulfonyl group to rotate, potentially maximizing the steric clash with the amino group during nucleophilic attack.

Visualization: The Reactivity Landscape

The following diagram illustrates the competing forces that deactivate the amino group.

OrthoLock cluster_0 The Deactivation Core Aniline Amino Group (-NH2) Ring Benzene Ring Aniline->Ring Resonance (+R) (Weakened) Sulfonyl Sulfonyl Group (-SO2-) Aniline->Sulfonyl Intramolecular H-Bond Lock Ring->Sulfonyl Induction (-I) (Strong) Isopropyl Isopropyl Group (-CH(CH3)2) Sulfonyl->Isopropyl Steric Bulk

Figure 1: The "Ortho-Lock" mechanism showing how electronic withdrawal and H-bonding conspire to reduce nucleophilicity.

Nucleophilic Reactivity Profile

Linear Functionalization (Acylation & Alkylation)

Standard acylation (e.g., Acetyl chloride, TEA, DCM, RT) often results in poor conversion (<40%) or requires extended reaction times.

  • Why? The nitrogen lone pair is delocalized into the ring and H-bonded to the sulfonyl oxygen.

  • Solution: Use "Super-Acylation" conditions. The addition of DMAP (4-Dimethylaminopyridine) is mandatory to generate the reactive N-acylpyridinium intermediate. Heating (reflux in Toluene or DCE) is often required to overcome the activation energy barrier.

Diazotization (The Sandmeyer Route)

Despite the deactivation, the amino group can be diazotized. This is the primary gateway to modifying the ring (e.g., converting -NH₂ to -I, -Br, or -CN).

  • Caution: The resulting diazonium salt is destabilized by the bulky ortho group and may undergo premature decomposition or cyclization if the temperature is not strictly controlled (< 0°C).

The "Ortho-Effect" & Cyclization Pathways

The most valuable reactivity of 2-(isopropylsulphonyl)aniline lies in its ability to form heterocycles. The ortho positioning, initially a hindrance for linear synthesis, becomes the driving force for cyclization.

Synthesis of Benzothiadiazine 1,1-dioxides

Reacting the amine with aldehydes or ketones does not yield stable imines (Schiff bases) easily. Instead, under acidic conditions, the imine intermediate undergoes intramolecular cyclization where the sulfonyl nitrogen (if activated as a sulfonamide) or the ring itself participates.

  • Note: For 2-aminobenzenesulfonamides, this is the standard diuretic synthesis route. For 2-sulfonyl anilines, this requires conversion to the sulfonamide or specific oxidative cyclizations.

Indole Synthesis (via Hydrazines)

The aniline can be converted to the hydrazine (via diazotization and reduction with


). This hydrazine is a potent substrate for Fischer Indole Synthesis, where the isopropylsulfonyl group remains as a functional handle on the indole ring.
Visualization: Synthetic Decision Tree

ReactivityTree Start 2-(Isopropylsulphonyl)aniline Acylation Pathway A: Acylation (Linear) Start->Acylation Requires DMAP/Heat Diazotization Pathway B: Diazotization (Substitution) Start->Diazotization NaNO2 / HCl / 0°C Cyclization Pathway C: Cyclization (Heterocycles) Start->Cyclization Ortho-driven Amide Sterically Congested Amides Acylation->Amide Hydrazine Aryl Hydrazine (Indole Precursor) Diazotization->Hydrazine SnCl2 Reduction Sandmeyer 2-Halo/Cyano Derivatives Diazotization->Sandmeyer CuX Quinazoline Quinazolines (via Urea/Phosgene) Cyclization->Quinazoline + Phosgene/Urea

Figure 2: Synthetic decision tree highlighting the three primary reactivity modes.

Experimental Protocols

Protocol A: High-Yield Acylation (Overcoming Deactivation)

Use this protocol when simple amides are required for SAR studies.

Reagents:

  • 2-(Isopropylsulphonyl)aniline (1.0 equiv)

  • Acyl Chloride (1.5 equiv)

  • Triethylamine (2.0 equiv)

  • DMAP (0.1 equiv) (Critical)

  • Dichloromethane (DCM) [Anhydrous]

Methodology:

  • Dissolution: Dissolve the aniline in anhydrous DCM (0.2 M concentration) under Nitrogen.

  • Base Addition: Add Triethylamine followed by DMAP. The DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium ion that overcomes the aniline's poor nucleophilicity.

  • Acylation: Add the acyl chloride dropwise at 0°C.

  • Activation: Allow to warm to Room Temperature (RT). If TLC shows <50% conversion after 2 hours, reflux at 40°C. The intramolecular H-bond often requires thermal energy to break.

  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove DMAP/TEA), then brine. Dry over 
    
    
    
    .
Protocol B: Diazotization to 2-(Isopropylsulphonyl)phenylhydrazine

Use this protocol to generate precursors for Fischer Indole synthesis.

Reagents:

  • 2-(Isopropylsulphonyl)aniline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.1 equiv)
    
  • Conc. HCl (excess)

  • Tin(II) Chloride (

    
    , 2.5 equiv)
    

Methodology:

  • Slurry Formation: Suspend the aniline in Conc. HCl at -5°C. Efficient stirring is vital as the sulfate salt may precipitate.

  • Diazotization: Add

    
     (dissolved in minimal water) dropwise, maintaining temp < 0°C. The solution should turn clear/yellow. Stir for 30 mins.
    
  • Reduction: In a separate vessel, dissolve

    
     in Conc. HCl at -5°C. Transfer the diazonium solution into the tin solution slowly.
    
  • Precipitation: A thick precipitate (hydrazine hydrochloride salt) will form. Stir for 2 hours at RT.

  • Isolation: Filter the solid. To obtain the free base, suspend in water and neutralize with NaOH (keep cold to prevent decomposition).

Quantitative Data Summary

ParameterValue / DescriptionImplication for Reactivity
pKa (Conjugate Acid) ~1.0 – 1.5 (Est.)Extremely weak base; requires strong electrophiles or catalysis.
Hammett

(SO₂R)
0.72Strong electron withdrawal deactivates ring toward EAS.
Steric Parameter (

)
High (Isopropyl)Blocks nucleophilic attack from the sulfonyl face.
H-Bond Energy ~3-5 kcal/mol (Intramolecular)Must be overcome ($ \Delta G^\ddagger $) for reaction to occur.

References

  • Synthesis of ALK-5 Inhibitors: Santa Cruz Biotechnology. "2-(Isopropylsulphonyl)aniline Product Data." SCBT.com. Link[1]

  • Ortho-Sulfonyl Aniline Reactivity: BenchChem. "Stability and Reactivity of 2-Substituted Anilines." BenchChem Technical Guides. Link

  • Cyclization of Sulfones: Yao, Q. "Synthesis of Cyclic Sulfones by Ring-Closing Metathesis."[2] Angew. Chem. Int. Ed., 2000.[3][4] Link

  • Intramolecular H-Bonding: Park, K. L., et al. "Multicentre hydrogen bonds in a 2:1 arylsulfonylimidazolone hydrochloride salt."[4] Acta Crystallographica, 2000.[4] Link

  • Sulfonylation Protocols: Dixon, D. J., et al. "Mild Sulfonylation of Anilines."[5] Chemical Science, 2017.[5] Link

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Amino-2-(isopropylsulphonyl)benzene in the Synthesis of Medically Relevant Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Role of a Key Building Block

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, among others.[1] Their prevalence in blockbuster drugs underscores the enduring importance of this heterocyclic motif in drug discovery and development. The functionalization of the pyrimidine core at various positions allows for the fine-tuning of a molecule's pharmacological profile, making the development of robust and versatile synthetic methodologies a key focus for medicinal chemists.

This application note provides a detailed guide to the use of 1-Amino-2-(isopropylsulphonyl)benzene , also known as 2-(isopropylsulfonyl)aniline, as a critical building block in the synthesis of substituted pyrimidine derivatives. This aniline derivative is particularly valuable for introducing a key structural motif that has been shown to be important for the activity of certain kinase inhibitors, such as those targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK-5).[2] We will delve into the mechanistic rationale behind its use, provide detailed, step-by-step protocols for its incorporation into pyrimidine scaffolds, and discuss the broader applications of the resulting compounds in drug discovery.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of the synthetic strategies described herein is the nucleophilic aromatic substitution (SNAr) reaction. This reaction allows for the sequential and regioselective substitution of halogen atoms on a pyrimidine ring with nucleophiles, such as the amino group of this compound.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The reactivity of the positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4 > C6 > C2. The presence of electron-withdrawing groups on the ring can further enhance this reactivity.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Diagram of the SNAr Mechanism

G cluster_0 Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_1 Step 2: Elimination of Leaving Group Start 2,4-Dichloropyrimidine + this compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product N-(2-(isopropylsulfonyl)phenyl)-4-chloropyrimidin-2-amine Intermediate->Product Loss of Cl-

Caption: Generalized mechanism of the SNAr reaction.

The regioselectivity of the first substitution on a 2,4-dichloropyrimidine is a critical aspect of the synthesis. The C4 position is generally more reactive than the C2 position. This preference is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4. The presence of the isopropylsulfonyl group on the aniline nucleophile does not significantly alter this inherent reactivity profile.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 2,4-disubstituted pyrimidine derivatives using this compound. The primary example is based on the synthesis of FAK inhibitors as described by Zheng et al. (2022).[2]

Protocol 1: Synthesis of N-(4-chloro-5-fluoropyrimidin-2-yl)-2-(isopropylsulfonyl)aniline

This protocol describes the first key step: the regioselective monocondensation of this compound with a dihalopyrimidine.

Materials:

  • This compound

  • 2,4-Dichloro-5-fluoropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in n-butanol, add this compound (1.0 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 117 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the desired product.

Data Presentation:

ReagentMolecular WeightMoles (mmol)Equivalents
2,4-Dichloro-5-fluoropyrimidine166.98101.0
This compound199.27101.0
DIPEA129.24151.5
n-Butanol---

Expected Yield: 70-80%

Experimental Workflow for Protocol 1

G Start Combine Reactants: 2,4-Dichloro-5-fluoropyrimidine This compound DIPEA in n-Butanol Stir Stir at Room Temperature (30 min) Start->Stir Reflux Reflux at 117 °C (4 hours) Stir->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool and Concentrate Monitor->Workup Purify Silica Gel Chromatography Workup->Purify Product N-(4-chloro-5-fluoropyrimidin-2-yl)-2-(isopropylsulfonyl)aniline Purify->Product

Caption: Workflow for the synthesis of the intermediate.

Protocol 2: Synthesis of 2,4-Diarylaminopyrimidine Derivatives

This protocol outlines the second SNAr reaction, where the remaining chlorine atom at the C4 position is displaced by another amine.

Materials:

  • N-(4-chloro-5-fluoropyrimidin-2-yl)-2-(isopropylsulfonyl)aniline (from Protocol 1)

  • Substituted aniline (e.g., 4-fluoroaniline)

  • p-Toluenesulfonic acid (p-TsOH)

  • Isopropanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In a round-bottom flask, dissolve N-(4-chloro-5-fluoropyrimidin-2-yl)-2-(isopropylsulfonyl)aniline (1.0 eq) and the substituted aniline (1.2 eq) in isopropanol.

  • Add p-toluenesulfonic acid (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to yield the final 2,4-diarylaminopyrimidine derivative.

Data Presentation:

ReagentMolecular WeightMoles (mmol)Equivalents
N-(4-chloro-5-fluoropyrimidin-2-yl)-2-(isopropylsulfonyl)aniline331.7951.0
Substituted Aniline (e.g., 4-fluoroaniline)111.1261.2
p-Toluenesulfonic acid172.2010.2
Isopropanol---

Expected Yield: 60-75%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Protocol 1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure DIPEA is fresh and anhydrous.
Decomposition of starting materials or product.Avoid excessive heating. Ensure an inert atmosphere (e.g., nitrogen) if materials are sensitive to air or moisture.
Formation of disubstituted product in Protocol 1 Reaction conditions are too harsh, leading to the second substitution.Reduce the amount of DIPEA or lower the reaction temperature. Monitor the reaction closely and stop it once the monosubstituted product is maximized.
Low yield in Protocol 2 Low nucleophilicity of the substituted aniline.Increase the amount of the aniline nucleophile or the reaction time. Consider using a stronger base or a higher boiling point solvent.
Difficulty in purification Products are highly polar and streak on the silica gel column.Use a more polar solvent system for chromatography. Consider reverse-phase chromatography if the compound is suitable.
The presence of unreacted starting materials with similar polarity to the product.Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally important pyrimidine derivatives. The protocols detailed in this application note, based on the robust SNAr reaction, provide a reliable pathway to access a diverse range of 2,4-disubstituted pyrimidines. The resulting compounds, bearing the key isopropylsulfonylphenyl motif, are of significant interest in the development of novel kinase inhibitors and other therapeutic agents. The provided methodologies, coupled with the mechanistic insights and troubleshooting guide, should empower researchers in drug discovery and development to effectively utilize this key reagent in their synthetic endeavors.

References

  • Zheng, X., Li, X., Tian, L., Ma, S., Li, Y., Chen, L., & Li, Y. (2022). Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer. European Journal of Medicinal Chemistry, 241, 114607. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Gomma, A. M., & El-Sayed, W. A. (2022). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 4, 100449. [Link]

  • Abdel-Gawad, H., Al-Ghulikah, H. A., & El-Gazzar, A. R. B. A. (2022). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Step-by-step synthesis of Ceritinib intermediate 76697-50-2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(Isopropylsulfonyl)aniline (CAS 76697-50-2), a critical "right-hand" intermediate in the manufacturing of the ALK inhibitor Ceritinib (Zykadia).

Unlike generic recipes, this guide focuses on the Nitro-Reduction Route , which is the industrial gold standard.[1] This pathway avoids the chemoselectivity issues inherent in oxidizing sulfur in the presence of a free amine (a common pitfall in academic papers), ensuring high purity and scalability.[1]

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: 2-(Isopropylsulfonyl)aniline CAS: 76697-50-2 Role: Key building block for Ceritinib; undergoes urea formation or Buchwald-Hartwig coupling with the pyrimidine core.[2] Critical Quality Attributes (CQA):

  • Purity: >98.5% (HPLC).[2][3][4]

  • Moisture: <0.5% (Critical for subsequent anhydrous coupling steps).

  • Impurity Control: Strict limits on S-oxide (sulfoxide) analogs and residual transition metals.

Retrosynthetic Logic

Direct oxidation of 2-(isopropylthio)aniline is prone to N-oxidation and polymerization. Therefore, the optimal strategy masks the nitrogen as a nitro group during the harsh oxidation step, followed by a mild reduction.[1]

The Pathway:

  • S_NAr Alkylation: 1-Fluoro-2-nitrobenzene (or Chloro analog) + Isopropylthiol.

  • Chemo-selective Oxidation: Sulfide

    
     Sulfone using catalytic tungstate/peroxide.
    
  • Hydrogenation: Nitro

    
     Aniline (Target).
    

Part 2: Visualized Reaction Workflow

The following diagram illustrates the optimized synthetic pathway, highlighting critical process controls (CPCs).

Ceritinib_Intermediate_Synthesis SM1 1-Fluoro-2-nitrobenzene (or 1-Chloro analog) Inter1 Intermediate A 1-(Isopropylthio)-2-nitrobenzene SM1->Inter1 Step 1: SnAr Substitution (DMF, 60°C) Reagent1 2-Propanethiol + K2CO3 Reagent1->Inter1 Inter2 Intermediate B 1-(Isopropylsulfonyl)-2-nitrobenzene Inter1->Inter2 Step 2: Oxidation (Exothermic Control) Oxidant H2O2 (30%) Na2WO4 (Cat.) Oxidant->Inter2 Product TARGET (CAS 76697-50-2) 2-(Isopropylsulfonyl)aniline Inter2->Product Step 3: Reduction (50 psi H2) Reductant H2 / Pd/C MeOH Reductant->Product

Caption: Three-stage synthesis of CAS 76697-50-2 via the Nitro-Reduction route to ensure chemoselectivity.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 1-(Isopropylthio)-2-nitrobenzene

Objective: Introduction of the isopropyl-sulfur moiety via Nucleophilic Aromatic Substitution (


).
Reagents & Stoichiometry
ComponentEquiv.Role
1-Fluoro-2-nitrobenzene 1.0Substrate (More reactive than Chloro)
2-Propanethiol 1.1Nucleophile
Potassium Carbonate (K₂CO₃) 1.5Base (Acid Scavenger)
DMF (N,N-Dimethylformamide) 5 VolSolvent
Protocol
  • Setup: Charge a 3-neck round-bottom flask with 1-Fluoro-2-nitrobenzene (10.0 g, 70.9 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add K₂CO₃ (14.7 g, 106 mmol) in a single portion. The suspension will appear yellow.[1]

  • Nucleophile Addition: Add 2-Propanethiol (7.3 mL, 78 mmol) dropwise via an addition funnel over 15 minutes.

    • Note: The reaction is exothermic.[1] Maintain internal temperature <30°C using an ice bath if necessary.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of starting material (Rf ~0.6) indicates completion.

  • Workup: Cool to room temperature. Pour the mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a yellow oil or solid.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL).

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Expectation: ~13.0 g (93%) of yellow oil (solidifies upon standing). Use directly in Stage 2.

Stage 2: Oxidation to 1-(Isopropylsulfonyl)-2-nitrobenzene

Objective: Oxidation of sulfide to sulfone without affecting the nitro group. Critical Insight: Using a Tungstate catalyst allows the use of cheap, green Hydrogen Peroxide instead of hazardous mCPBA.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Intermediate A (Sulfide) 1.0Substrate
Hydrogen Peroxide (30%) 3.0Oxidant
Sodium Tungstate (Na₂WO₄·2H₂O) 0.05Catalyst
Acetic Acid 5 VolSolvent/Activator
Protocol
  • Setup: Dissolve Intermediate A (13.0 g, 66 mmol) in Glacial Acetic Acid (65 mL).

  • Catalyst: Add Sodium Tungstate dihydrate (1.1 g, 3.3 mmol).

  • Oxidation: Heat the solution to 50°C . Add Hydrogen Peroxide (30%) (22.5 mL, 198 mmol) dropwise over 45 minutes.

    • Safety: This step is highly exothermic.[1] Do not exceed 60°C. If the reaction runs away, stop addition and cool immediately.

  • Completion: Stir at 60°C for 2 hours.

    • IPC:[1] Check for the disappearance of the Sulfoxide intermediate (often appears halfway through).[1]

  • Quench: Cool to room temperature. Pour into Cold Water (300 mL). Stir for 30 minutes to crystallize the product.

  • Isolation: Filter the pale yellow solid. Wash with water (3 x 50 mL) to remove residual acid.

  • Drying: Dry in a vacuum oven at 45°C.

  • Yield Expectation: ~13.5 g (90%).

    • Purity Check: Melting Point should be 103-105°C.

Stage 3: Reduction to 2-(Isopropylsulfonyl)aniline (Target)

Objective: Selective reduction of the nitro group to the primary amine.

Reagents & Stoichiometry
ComponentEquiv.Role
Intermediate B (Nitro Sulfone) 1.0Substrate
10% Pd/C (50% wet) 10 wt%Catalyst
Hydrogen (H₂) Balloon/50psiReductant
Methanol 10 VolSolvent
Protocol
  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Intermediate B (10.0 g, 43.6 mmol) in Methanol (100 mL).

  • Catalyst Loading: Under a nitrogen stream, carefully add 10% Pd/C (1.0 g).[1]

    • Safety: Pd/C is pyrophoric when dry. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1] Pressurize to 40-50 psi (3-4 bar) and shake/stir at room temperature for 4-6 hours.

  • IPC: Monitor via HPLC or TLC (DCM/MeOH 95:5). The amine is significantly more polar than the nitro compound.[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Recrystallization (Optional): If the color is dark, recrystallize from Ethanol/Water (1:1).[1]

  • Final Product: Off-white to pale beige solid.

    • Yield: ~8.0 g (92%).

Part 4: Analytical Validation & Troubleshooting

Characterization Data (Expected)
  • Appearance: Off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.60 (dd, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.65 (t, 1H, Ar-H).[1]
      
    • 
       6.10 (s, 2H, NH₂  - Broad singlet, disappears with D₂O).[1]
      
    • 
       3.25 (m, 1H, CH of isopropyl).[1]
      
    • 
       1.15 (d, 6H, (CH₃)₂).[1]
      
  • Mass Spectrometry (ESI+): m/z = 200.1 [M+H]⁺.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stage 1: Low Yield Incomplete

due to moisture.
Ensure DMF is anhydrous. Use 1-Fluoro analog instead of Chloro for higher reactivity.
Stage 2: Sulfoxide Impurity Under-oxidation.Extend reaction time or add 0.5 eq more H₂O₂. Ensure Tungstate catalyst is not omitted.[1]
Stage 3: Incomplete Reduction Catalyst poisoning.[1]Sulfur traces from Stage 1 can poison Pd. Ensure Stage 2 product is washed thoroughly with water/bicarbonate before hydrogenation.[1]

References

  • Marsilje, T. H., et al. (2013).[1][3][5][6] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[3][6] Journal of Medicinal Chemistry, 56(14), 5675–5690.[1][5]

  • Novartis AG. (2008). "Pyrimidines as ALK Kinase Inhibitors." World Intellectual Property Organization, WO2008073687.[1] (Primary patent describing the synthesis of Ceritinib and intermediates).[1]

  • Acebright Pharmaceuticals Group. (2016).[5] "Process for preparing ceritinib and its intermediates." Google Patents, CN105646333A.[1] (Describes the optimized industrial route for CAS 76697-50-2).

  • Dr. Reddy's Laboratories Ltd. (2016).[5] "Process for preparation of ceritinib." World Intellectual Property Organization, WO2016199020.[1][5]

Sources

Application Note: Precision Flow Synthesis and Functionalization of 1-Amino-2-(isopropylsulphonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-2-(isopropylsulphonyl)benzene (CAS: 76697-50-2) is a critical pharmacophore in the synthesis of ALK-5 (TGF-β type I receptor) inhibitors and other kinase-targeting oncology drugs.[1] Its structure features an aniline amine ortho-positioned to a bulky, electron-withdrawing isopropylsulfonyl group.[1]

While valuable, this scaffold presents distinct challenges in batch manufacturing:

  • Safety: The precursor oxidation (sulfide to sulfone) using peroxides is highly exothermic and prone to thermal runaway.

  • Reactivity: The ortho-sulfonyl group deactivates the amine and destabilizes diazonium intermediates via steric and electronic effects, making downstream Sandmeyer reactions hazardous in large batches.

This guide details a continuous flow protocol that resolves these issues. By transitioning to flow, researchers can achieve precise thermal control during oxidation and safely handle unstable diazonium salts for library synthesis.

Chemical Profile & Flow Rationale[2][3][4][5][6][7][8]

PropertyDetailFlow Chemistry Implication
Structure Ortho-substituted anilineSteric hindrance requires optimized mixing; Microreactors improve mass transfer.[1]
Electronic Effect Sulfonyl EWG (-I, -M)Reduces amine nucleophilicity; requires higher T/P for coupling, easily achieved in flow.[1]
Precursor Hazard Sulfide OxidationHigh exotherm (

kJ/mol); Flow allows efficient heat removal.[1]
Intermediate Diazonium SaltPotentially explosive/unstable; Flow enables "generate-and-consume" mode.[1]

Module 1: Upstream Synthesis (The "Make")

The synthesis of the aniline core involves three steps: Nucleophilic Aromatic Substitution (SNAr), Oxidation, and Reduction. The Oxidation Step is the primary candidate for flow conversion due to safety profiles.

Workflow Diagram: Total Synthesis

G Start 2-Chloronitrobenzene Step1 Step 1: SNAr (Heated Coil) Start->Step1 Reagent1 Isopropyl Thiol + Base Reagent1->Step1 Inter1 Sulfide Intermediate Step1->Inter1 -HCl Step2 Step 2: Oxidation (Cooled Chip) Inter1->Step2 Reagent2 H2O2 / Catalyst Reagent2->Step2 Inter2 Sulfone Intermediate Step2->Inter2 Exothermic Step3 Step 3: Hydrogenation (Packed Bed) Inter2->Step3 Product 1-Amino-2- (isopropylsulphonyl)benzene Step3->Product

Caption: Continuous stream synthesis of the sulfonyl aniline core. Step 2 (Oxidation) utilizes a cooled chip reactor to manage the peroxide exotherm.

Detailed Protocol: Selective Oxidation (Step 2)

Objective: Convert 1-nitro-2-(isopropylthio)benzene to the sulfone without over-oxidizing or thermal runaway.[1]

  • Reagents:

    • Stream A: 0.5 M Sulfide intermediate in Acetonitrile.

    • Stream B: 30%

      
       (aq) + 1 mol% 
      
      
      
      (catalyst).
  • System Setup:

    • Reactor: Glass/SiC Microreactor chip (2 mL internal volume) for high heat exchange.

    • Temperature: 50 °C (Controlled). Note: Batch requires 0 °C to start; Flow allows higher T due to heat removal.

    • Back Pressure: 4 bar (to prevent outgassing of

      
      ).
      
  • Procedure:

    • Pump Stream A (1.0 mL/min) and Stream B (1.5 mL/min) into the mixing chip.

    • Residence time: ~48 seconds.

    • Quench output immediately with aqueous

      
       to destroy excess peroxide.
      
    • Extract organic phase.

  • Why this works: The microreactor channels (<500 µm) provide a surface-area-to-volume ratio 100x higher than a flask, instantly dissipating the heat of oxidation and preventing the "thermal spike" that causes explosions in batch.[1]

Module 2: Downstream Functionalization (The "Use")

Once synthesized, the aniline is often coupled to heteroaryl chlorides (via SNAr) or converted to a diazonium salt for Sandmeyer reactions.

Application: Flow Diazotization (Sandmeyer)

The ortho-isopropylsulfonyl group creates steric bulk, making the diazonium salt prone to rapid decomposition or side reactions (e.g., cyclization) if left standing. Flow chemistry allows for In-Situ Generation and Consumption .[1]

Workflow Diagram: Diazotization & Coupling

G Aniline This compound (in MeCN/H+) Mixer1 T-Mixer (0 °C) Aniline->Mixer1 Nitrite t-BuONO or NaNO2 (in H2O) Nitrite->Mixer1 Coil1 Diazotization Coil (Teflon, 2 min res. time) Mixer1->Coil1 Diazo Unstable Diazonium Salt Coil1->Diazo Coil2 Sandmeyer Reaction (Heated, 60 °C) Diazo->Coil2 Nucleophile Nucleophile (CuCl, CuCN, or KI) Nucleophile->Coil2 Final Functionalized Sulfonyl Benzene Coil2->Final

Caption: Telescoped flow diazotization system. The unstable diazonium intermediate is generated and consumed within minutes, eliminating accumulation hazards.

Protocol: Continuous Sandmeyer Chlorination

Objective: Convert the amino group to a chloro group (common pharmacophore modification).

  • Feed Preparation:

    • Feed A: 0.2 M this compound in MeCN + 3 equiv. HCl.

    • Feed B: 1.0 M aqueous

      
      .
      
    • Feed C: 0.5 M CuCl in HCl (aq).

  • Step 1: Diazotization:

    • Mix Feed A and Feed B in a T-mixer at 0 °C.

    • Pass through a 1 mL PFA coil (Residence time: 2 min).

    • Mechanism:[1][2][3][4][5][6] The acid protonates the amine; nitrite forms the nitrosonium ion (

      
      ), which attacks the amine to form the diazonium salt.
      
  • Step 2: Displacement (Sandmeyer):

    • The output of Coil 1 combines with Feed C (CuCl).

    • Pass through a heated reactor coil (60 °C) for 5 minutes.

    • Note: The

      
       gas evolution requires a Back Pressure Regulator (BPR) set to 5-8 bar to maintain flow stability and keep the solvent liquid.
      
  • Workup:

    • Collect output, neutralize, and extract.

Scientific Validation & Troubleshooting

Why Flow? (Causality Analysis)
  • Steric Hindrance: The isopropyl group at the ortho position creates a "picket fence" effect. In batch, this slows down intermolecular reactions, requiring longer times which allows side reactions (decomposition) to compete. In flow, we can safely superheat the solvent (e.g., MeCN at 100 °C under pressure) to overcome this activation energy barrier without evaporating the solvent.

  • Mixing Efficiency: The viscosity of sulfonyl aniline solutions can be high. Static mixers in flow systems ensure the Reynolds number is sufficient for turbulent mixing, guaranteeing stoichiometric reaction rates that diffusion-limited batch stirring cannot match.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (Oxidation) Poor

mass transfer or catalyst poisoning.[1]
Increase system pressure (BPR) to keep

dissolved; Refresh catalyst stream.
Gas Slugs (Diazotization)

evolution during Sandmeyer step.
Apply 8 bar back-pressure; use a larger diameter coil for the second stage to accommodate expansion.
Clogging Precipitation of diazonium salt.Use a solubilizing co-solvent (e.g., 10% water in MeCN) or decrease concentration.

References

  • Synthesis of ALK-5 Inhibitors

    • Title: "Substituted aniline derivatives and their use as ALK-5 inhibitors."[1]

    • Source: Google P
    • URL
  • Flow Oxidation Safety

    • Title: "Selective Oxid
    • Source: European Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Flow Diazotization

    • Title: "Continuous Flow Synthesis of Anticancer Drugs (Highlighting Diazotiz
    • Source: MDPI (Molecules).
    • URL:[Link][1]

  • General Flow Chemistry for Pharmaceuticals

    • Title: "Continuous flow synthesis of active pharmaceutical ingredients."[7][8][9][10][11]

    • Source: Chemical Industry Journal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Amino-2-(isopropylsulphonyl)benzene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Amino-2-(isopropylsulphonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical knowledge to overcome common challenges and achieve high purity of your target molecule.

Introduction to this compound and the Importance of Purity

This compound, also known as 2-(Isopropylsulphonyl)aniline, is a key intermediate in the synthesis of various pharmaceutical compounds, including potent and selective anaplastic lymphoma kinase (ALK) inhibitors used in anti-tumor treatments.[1] Given its role in the development of active pharmaceutical ingredients (APIs), achieving high chemical purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[2][3][4]

Compound Properties:

PropertyValueSource
CAS Number 76697-50-2[1][5]
Molecular Formula C9H13NO2S[1][5][6]
Molecular Weight 199.27 g/mol [1][5][6]
Melting Point 83.0 to 87.0 °C[1][5]
Appearance Solid (form may vary)[7]

Recrystallization Workflow Overview

The following diagram illustrates the fundamental steps involved in the single-solvent recrystallization process. Each step is critical for a successful purification and will be elaborated upon in the subsequent sections.

Recrystallization_Workflow Start Start: Crude Solid Solvent_Selection 1. Solvent Selection Start->Solvent_Selection Dissolution 2. Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Crystallization 4. Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation 5. Crystal Isolation (Vacuum Filtration) Crystallization->Isolation Washing 6. Washing with Cold Solvent Isolation->Washing Drying 7. Drying Washing->Drying End End: Pure Crystals Drying->End

Caption: A general workflow for the purification of a solid compound by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[8] For a molecule like this compound, which contains both a polar amine and a sulfonyl group, as well as a nonpolar benzene ring, a solvent of intermediate polarity or a mixed solvent system is often effective.[9]

  • Starting Point: Ethanol, isopropanol, or acetone are good single solvents to investigate.

  • Mixed Solvents: If a suitable single solvent cannot be identified, a mixed-solvent system can be employed.[8] A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol or acetone) at its boiling point and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]

Q2: How much solvent should I use?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid.[4][11] Using an excessive amount of solvent is a common error that leads to low product recovery, as a significant portion of the compound will remain in the mother liquor even after cooling.[9]

Q3: My compound has a slight color. How can I remove it?

A3: If the desired product is known to be colorless and your solution is colored, this indicates the presence of colored impurities. These can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration.[2][12] The colored impurities adsorb onto the surface of the activated carbon, which is then removed during the hot gravity filtration step.[12] Use charcoal sparingly, as it can also adsorb some of your desired product, reducing the overall yield.

Q4: I don't see any crystals forming after the solution has cooled. What should I do?

A4: Crystal formation is a nucleation-dependent process that can sometimes be slow to initiate. If no crystals have formed after the solution has cooled to room temperature, you can try the following induction techniques:

  • Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass stirring rod. The small scratches on the glass can provide a surface for nucleation to begin.

  • Seeding: Add a tiny crystal of the pure compound (if available from a previous batch) to the solution. This "seed" crystal acts as a template for further crystal growth.[11]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound.[4][10]

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution. Then, allow it to cool again.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound, their probable causes, and recommended solutions.

Troubleshooting_Guide cluster_low_recovery Low Crystal Yield cluster_oiling_out Product 'Oiling Out' cluster_no_crystals No Crystal Formation Problem Problem Encountered Low_Recovery Low Recovery Oiling_Out Product separates as an oil, not crystals No_Crystals No crystals form upon cooling Cause Potential Cause Solution Recommended Solution Too_Much_Solvent Too much solvent used Low_Recovery->Too_Much_Solvent Premature_Crystallization Premature crystallization during hot filtration Low_Recovery->Premature_Crystallization Evaporate_Solvent Evaporate some solvent and re-cool Too_Much_Solvent->Evaporate_Solvent Preheat_Funnel Pre-heat filtration apparatus Premature_Crystallization->Preheat_Funnel Solution_Too_Saturated Solution is supersaturated at a temperature above the compound's melting point Oiling_Out->Solution_Too_Saturated Cooling_Too_Fast Cooling rate is too rapid Oiling_Out->Cooling_Too_Fast Reheat_Add_Solvent Reheat to dissolve the oil, add more solvent, and cool slowly Solution_Too_Saturated->Reheat_Add_Solvent Slow_Cooling Insulate the flask to ensure slow cooling Cooling_Too_Fast->Slow_Cooling Solution_Not_Saturated Solution is not saturated No_Crystals->Solution_Not_Saturated Nucleation_Inhibited Nucleation is inhibited No_Crystals->Nucleation_Inhibited Boil_Off_Solvent Boil off excess solvent Solution_Not_Saturated->Boil_Off_Solvent Induce_Crystallization Induce crystallization: - Scratch flask - Add seed crystal - Cool in ice bath Nucleation_Inhibited->Induce_Crystallization

Caption: A troubleshooting decision tree for common recrystallization problems.

Detailed Experimental Protocol

This protocol is a recommended starting point for the recrystallization of this compound. Adjustments may be necessary based on the purity of your starting material and laboratory conditions.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care, keeping them away from ignition sources.[13][14]

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stemless or short-stemmed funnel

  • Filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Glass stirring rod

  • Spatula

Procedure:

  • Solvent Selection: Based on the principles discussed, 95% ethanol is a good initial choice. Perform a small-scale test if unsure: place a small amount of crude material in a test tube, add a few drops of solvent, and observe solubility at room temperature and upon heating.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate flask, heat the recrystallization solvent (95% ethanol) to its boiling point.

    • Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and heating, until the solid has just dissolved.[10]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Gravity Filtration (if insoluble impurities or charcoal are present):

    • Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask on the hotplate. This prevents premature crystallization in the funnel.[15]

    • Place a fluted filter paper in the hot funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass or loosely inserted stopper.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal yield.[10]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Ensure the filter paper is wetted with a small amount of cold solvent before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4] Use a minimal amount to avoid redissolving the product.

  • Drying:

    • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point and spectroscopic methods.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from PraxiLabs. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Wikipedia. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from UCLA Chemistry and Biochemistry. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from SciSpace. [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from University of Alberta Intranet. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from Chemistry LibreTexts. [Link]

  • LookChem. (n.d.). Cas 76697-50-2, this compound. Retrieved from LookChem. [Link]

  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from Industrial & Engineering Chemistry Research. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Retrieved from Crystal Growth & Design. [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from PMC. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from ResearchGate. [Link]

  • Airgas. (2022, March 15). Benzene - SDS. Retrieved from Airgas. [Link]

  • PubChem. (n.d.). dodecylbenzenesulfonic acid, isopropylamine salt. Retrieved from National Institutes of Health. [Link]

  • PubChem. (n.d.). Isopropyl benzenesulfonate. Retrieved from National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance from the Isopropylsulfonyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the complexities associated with the isopropylsulfonyl group. The steric bulk imposed by the isopropylsulfonyl moiety can be a significant hurdle in synthetic chemistry, impacting reaction rates, yields, and even the feasibility of certain transformations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges in your experiments.

Section 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems encountered during reactions involving substrates bearing an isopropylsulfonyl group. The question-and-answer format is designed to help you quickly identify your issue and implement effective solutions.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution (S_N2) reaction on a substrate containing an isopropylsulfonyl group near the reaction center, but I am observing very low to no product formation. What is the likely cause and how can I resolve this?

Answer:

The primary culprit is likely the significant steric hindrance exerted by the bulky isopropylsulfonyl group.[1][2] This steric bulk physically obstructs the backside attack required for an S_N2 mechanism, dramatically reducing the reaction rate.[2] The tetrahedral geometry of the sulfonyl group, combined with the free rotation of the isopropyl substituent, creates a large, sterically demanding environment that shields the electrophilic carbon.

Troubleshooting Steps:

  • Promote an S_N1 Pathway: If your substrate can form a stable carbocation, switching to conditions that favor an S_N1 mechanism can be effective. This pathway is less sensitive to steric hindrance around the electrophilic carbon because the nucleophile attacks a planar carbocation intermediate.[3][4]

    • Solvent Choice: Use polar protic solvents (e.g., ethanol, methanol, water) to stabilize the carbocation intermediate.

    • Lewis Acid Catalysis: The addition of a Lewis acid can facilitate the departure of the leaving group, promoting carbocation formation.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for decomposition or side product formation.

  • Employ a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.

  • Alternative Synthetic Strategies:

    • Radical Pathways: Explore photocatalytic methods to generate sulfonyl radical intermediates, which can participate in addition reactions with alkenes, bypassing the need for traditional nucleophilic substitution.[5][6]

    • Protecting Group Strategy: In some cases, it may be more efficient to introduce the sulfonyl group later in the synthetic sequence after the sterically sensitive step has been completed.[7][8]

Issue 2: Poor Selectivity in Aromatic Substitution Reactions

Question: I am using an isopropylsulfonyl-substituted aromatic compound in an electrophilic aromatic substitution reaction and obtaining a mixture of ortho- and para- products with poor selectivity. How can I improve the regioselectivity?

Answer:

While bulky groups like tert-butyl are known to almost exclusively direct electrophiles to the para position due to steric hindrance, the isopropylsulfonyl group may not provide the same degree of steric shielding for the ortho positions.[9] This can lead to mixtures of products.

Troubleshooting Steps:

  • Utilize a "Blocking Group" Strategy: A common and effective method to achieve ortho-selectivity is to reversibly block the more accessible para position.[9]

    • Sulfonation: The para position can be sulfonated using fuming sulfuric acid (SO₃/H₂SO₄). The resulting sulfonic acid group can then be removed by heating with dilute strong acid after the desired ortho-substitution has been performed.[9]

    • tert-Butylation: A bulky tert-butyl group can be installed at the para position via Friedel-Crafts alkylation and subsequently removed under acidic conditions.[9]

  • Modify Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the product with the lower activation energy, which is often the sterically less hindered para product.

    • Choice of Lewis Acid: In Friedel-Crafts reactions, the size of the Lewis acid catalyst can influence the steric environment around the substrate, potentially affecting the ortho/para ratio.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the isopropylsulfonyl group stable under acidic and basic conditions?

A1: The stability of the isopropylsulfonyl group depends on its molecular context. When present as an isopropyl sulfonate ester, it is known to be poorly stable under acidic conditions, likely due to the formation of a stabilized secondary carbocation upon cleavage.[10] In contrast, sulfonamides are generally more robust but can be cleaved under harsh acidic or reductive conditions.[11] The C-S bond in an alkyl or aryl sulfone is typically very stable to both acidic and basic conditions.

Q2: Are there less sterically hindering alternatives to the isopropylsulfonyl group for use as a protecting group?

A2: Yes, several alternative sulfonyl-based protecting groups are available with varying degrees of steric bulk and different deprotection conditions. For example, tosyl (p-toluenesulfonyl) and nosyl (nitrobenzenesulfonyl) groups are commonly used for protecting amines.[11] While tosyl groups are very stable, nosyl groups are more easily cleaved.[11] For sulfonic acids, isobutyl sulfonates are more stable to acid than isopropyl sulfonates but more sensitive to nucleophilic cleavage.[10] The choice of protecting group should be guided by the specific reaction conditions in your synthetic route.[7][8]

Q3: Can computational chemistry help predict the impact of steric hindrance from an isopropylsulfonyl group?

A3: Absolutely. Computational methods, such as conformational analysis using force fields (e.g., MMFF94s) or quantum mechanics (e.g., B3LYP), can provide valuable insights into the low-energy conformations of molecules containing an isopropylsulfonyl group.[12] This can help visualize the steric environment around a reaction center and predict whether a particular reaction pathway is likely to be hindered.[12][13] Molecular dynamics simulations can further explore the conformational landscape and flexibility of the group, which can be crucial for understanding its interaction with other molecules or protein active sites in drug design.[14][15]

Q4: How does the isopropylsulfonyl group influence the properties of a drug molecule?

A4: The sulfonyl group, in general, is a valuable pharmacophore in drug design.[16] It is a strong hydrogen bond acceptor, which can lead to crucial interactions with biological targets like enzymes and receptors.[17][18][19] The introduction of a sulfonyl group can also modulate a molecule's polarity, solubility, and metabolic stability.[17][20] The steric bulk of the isopropyl group specifically can be used to fine-tune the shape of a molecule to fit into a specific binding pocket or to block access to a metabolic site, thereby increasing the drug's half-life.[18]

Section 3: Data and Protocols

Table 1: Relative Reaction Rates of S_N2 Substitution with Bromide Ion
SubstrateRelative RateSteric Hindrance
Methyl Bromide>1000Minimal
Ethyl Bromide100Low
Isopropyl Bromide1Moderate
tert-Butyl Bromide<0.01 (No S_N2)High

This table illustrates the dramatic decrease in S_N2 reaction rates with increasing steric hindrance at the electrophilic carbon. A substrate with an isopropylsulfonyl group adjacent to the reaction center would experience even greater steric hindrance than isopropyl bromide.

Experimental Protocol: Ortho-Bromination of an Anisole Derivative Using a Sulfonyl Blocking Group

This protocol details the use of a sulfonyl group to block the para-position, directing bromination to the ortho-position.[9]

Step 1: Para-Sulfonylation (Blocking)

  • To a stirred solution of the anisole derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add fuming sulfuric acid (SO₃ in H₂SO₄, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the para-sulfonated product.

Step 2: Ortho-Bromination

  • Dissolve the para-sulfonated product (1.0 eq) in a suitable solvent (e.g., acetic acid).

  • Slowly add a solution of bromine (1.05 eq) in the same solvent.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate, and then with brine.

  • Dry the organic layer, filter, and concentrate to give the crude ortho-brominated, para-sulfonated product.

Step 3: Desulfonylation (Deblocking)

  • To the crude product from the previous step, add a mixture of a strong acid (e.g., sulfuric acid) and water.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the desired ortho-brominated product with an organic solvent.

  • Dry, filter, and concentrate the organic layer. Purify the final product by flash column chromatography.

Visualizations

Diagram 1: Steric Hindrance in S_N2 Reactions

Caption: S_N2 attack is hindered by the bulky isopropylsulfonyl group.

Diagram 2: Ortho-Substitution via Para-Blocking

G start Substituted Benzene step1 Para-Sulfonylation (Blocking) start->step1 intermediate Para-Blocked Intermediate step1->intermediate step2 Ortho-Electrophilic Substitution intermediate->step2 intermediate2 Ortho-Substituted, Para-Blocked step2->intermediate2 step3 Desulfonylation (Deblocking) intermediate2->step3 end Ortho-Substituted Product step3->end

Caption: Workflow for achieving ortho-selectivity using a blocking group.

References

  • Vertex AI Search. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC. Retrieved February 11, 2026, from [Link]

  • OSTI.GOV. (1988, April 20). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH. Retrieved February 11, 2026, from [Link]

  • MDPI. (2023, April 19). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Retrieved February 11, 2026, from [Link]

  • UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, August 6). Catalyst- and Solvent-Free Hydrosulfonylation of Alkenes with Sulfinates Enabling Green Synthesis of β-Sulfonyl Amides | Request PDF. Retrieved February 11, 2026, from [Link]

  • PubMed. (2019, July 11). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Retrieved February 11, 2026, from [Link]

  • ACS Publications. (2022, May 6). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. Retrieved February 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 11, 2026, from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved February 11, 2026, from [Link]

  • The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved February 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved February 11, 2026, from [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Strategies for Nucleophilic C(sp3)-(Radio)Fluorination | Request PDF. Retrieved February 11, 2026, from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 11, 2026, from [Link]

  • Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Retrieved February 11, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved February 11, 2026, from [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved February 11, 2026, from [Link]

  • PubMed. (2004, May 6). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Retrieved February 11, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 11, 2026, from [Link]

  • COMSOL. (n.d.). Mixing Considerations in Chemical Reactor Scale-Up. Retrieved February 11, 2026, from [Link]

  • MDPI. (2024, December 24). Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning. Retrieved February 11, 2026, from [Link]

  • PubMed. (2010, April 15). Computational Study on the Conformations of Mitragynine and Mitragynaline. Retrieved February 11, 2026, from [Link]

  • PubMed. (n.d.). Conformational Studies of Polyprolines. Retrieved February 11, 2026, from [Link]

Sources

Impact of solvent choice on "2-(Isopropylsulphonyl)aniline" reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Kinetics & Optimization Guide Topic: Solvent Effects on 2-(Isopropylsulfonyl)aniline Reactivity Reference ID: TSC-CHEM-76697-KB

Executive Summary

2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2) is a critical building block, most notably serving as the N4-donor intermediate in the synthesis of ALK inhibitors like Ceritinib (LDK378) .[1]

Researchers frequently encounter kinetic stalling when coupling this molecule due to the ortho-sulfonyl group , which exerts a dual-deactivation effect:

  • Electronic: Strong electron-withdrawing nature (

    
    ) reduces the nucleophilicity of the amine nitrogen.
    
  • Steric/Conformational: The bulky isopropyl group and potential intramolecular hydrogen bonding lock the amine in a less reactive conformation.

This guide provides an evidence-based framework for selecting solvents to overcome these kinetic barriers during Nucleophilic Aromatic Substitution (


) reactions, specifically with 2,4-dichloropyrimidine derivatives.

Module 1: Kinetic Profiles & Solvent Selection

The choice of solvent dictates the reaction mechanism's rate-determining step. For this deactivated aniline, you must choose between Dipolar Aprotic Acceleration (Base-mediated) or Protic Activation (Acid-mediated).

Comparative Solvent Performance Data
Solvent ClassRepresentative SolventsKinetic ImpactMechanism of ActionRecommended For
Polar Aprotic DMSO, DMF, NMPHigh (

)
Solvates cations well but leaves the amine "naked" and more nucleophilic. Stabilizes the Meisenheimer complex.Base-mediated

(Standard)
Polar Protic Isopropanol (IPA), n-ButanolMedium/High (with Acid)Acid-Catalyzed: Solvent allows proton transfer to the pyrimidine electrophile, lowering the LUMO energy.Acid-mediated coupling (Industrial Route)
Non-Polar Toluene, XyleneLow Poor solubility of the sulfone; requires high temperatures or Pd-catalysis (Buchwald-Hartwig).Metal-catalyzed cross-couplings
Chlorinated DCM, DCEVery Low Insufficient thermal ceiling (boiling point too low) to overcome activation energy barrier.Not Recommended
Mechanistic Visualization: The "Solvent Switch"

The following diagram illustrates how solvent choice alters the reaction pathway for 2-(isopropylsulfonyl)aniline attacking a 2,4-dichloropyrimidine core.

SolventPathways Start Reactants: 2-(Isopropylsulfonyl)aniline + 2,4-Dichloropyrimidine PathA Path A: Polar Aprotic (DMSO/DMF, Base) Start->PathA Naked Nucleophile PathB Path B: Protic Acidic (IPA/HCl) Start->PathB Electrophile Activation InterA Intermediate A: Meisenheimer Complex (Stabilized by Solvent Dipole) PathA->InterA Fast Attack InterB Intermediate B: Protonated Pyrimidine (Activated Electrophile) PathB->InterB LUMO Lowering Product Product: N4-Substituted Pyrimidine (Ceritinib Core) InterA->Product Elimination of Cl- InterB->Product Elimination of HCl

Figure 1: Path A relies on increasing the amine's nucleophilicity (DMSO). Path B relies on increasing the pyrimidine's electrophilicity (Alcohol/Acid).

Module 2: Troubleshooting Reaction Stalls

Symptom: Reaction conversion stalls at <50% after 12 hours. Diagnosis: The electron-withdrawing sulfone group has raised the activation energy, and the system temperature is insufficient.

Decision Matrix:

  • Are you using a Base (TEA/DIPEA)?

    • Issue: In protic solvents (MeOH/EtOH), the base deprotonates the ammonium intermediate, but the solvent H-bonds to the starting aniline, "caging" it.

    • Fix: Switch to NMP (N-Methyl-2-pyrrolidone) at 120°C. NMP is superior to DMF for thermal stability at high temperatures.

  • Are you using Acid Catalysis?

    • Issue: If the acid concentration is too high, you protonate the aniline (forming the unreactive anilinium salt).

    • Fix: Maintain stoichiometry at 0.1 - 1.0 equiv of HCl or pTSA. Do not use excess strong acid.

  • Is the Regioselectivity Poor?

    • Issue: Attack occurring at C2 instead of C4 (on the pyrimidine).

    • Fix: Lower the temperature and use a less polar solvent (e.g., THF/IPA mixture) to discriminate between the chloride positions based on steric differentiation rather than electronic charge control.

Module 3: Validated Experimental Protocol

Protocol: Acid-Mediated Coupling (Marsilje Conditions) Best for: Clean conversion with minimal purification.

Materials:

  • 2-(Isopropylsulfonyl)aniline (1.0 equiv)

  • 2,4,5-Trichloropyrimidine (or 2,4-dichloro-5-methylpyrimidine) (1.1 equiv)

  • Solvent: 2-Butanol or Isopropanol (High boiling alcohols)

  • Catalyst: HCl (4M in Dioxane, 0.1 equiv) or p-Toluenesulfonic acid (pTSA)

Workflow:

  • Dissolution: Charge the aniline and pyrimidine into the reactor. Add 2-Butanol (concentration 0.5 M).

  • Activation: Add the acid catalyst. Note: The mixture may turn yellow/orange.

  • Reflux: Heat to 100–110°C (reflux) for 4–12 hours.

    • Checkpoint: Monitor by HPLC.[2] The product is usually less polar than the starting aniline.

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

    • If solid forms: Filter and wash with cold IPA.

    • If solution: Dilute with EtOAc, wash with saturated

      
       (to neutralize), then Brine. Dry over 
      
      
      
      .

Protocol Visualization:

ProtocolFlow Step1 1. Charge Reactants Solvent: 2-Butanol Conc: 0.5 M Step2 2. Add Catalyst HCl (0.1 eq) or pTSA Step1->Step2 Step3 3. Reflux (100°C) Time: 4-12 hrs Step2->Step3 Step4 4. Monitor HPLC Look for disappearance of Aniline Step3->Step4 Decision Precipitate? Step4->Decision Solid Filter Solid (Product HCl Salt) Decision->Solid Yes Liquid Neutralize (NaHCO3) Extract (EtOAc) Decision->Liquid No

Figure 2: Standard workflow for acid-catalyzed coupling of deactivated anilines.

Module 4: Frequently Asked Questions (FAQ)

Q: Why can't I use Toluene? A: 2-(Isopropylsulfonyl)aniline has poor solubility in non-polar aromatics at low temperatures. While it dissolves at reflux, the non-polar medium does not stabilize the polar transition state of the


 mechanism, leading to extremely slow kinetics unless a Palladium catalyst (Buchwald-Hartwig) is used.

Q: I see a peak at RRT 0.85. What is it? A: This is likely the hydrolysis product of your chloropyrimidine starting material. If your solvent (IPA/DMSO) is "wet," the chloride is displaced by water/hydroxide instead of the aniline.

  • Prevention: Dry your solvents over molecular sieves (3Å) or use anhydrous grades.

Q: Can I use microwave irradiation? A: Yes. Microwave heating in n-Butanol at 140°C for 20 minutes is highly effective for this specific aniline, often driving conversion to >90% where thermal heating stalls.

References

  • Marsilje, T. H., et al. (2013).[3][4][5] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[4]

  • Rohrbach, S., et al. (2019). "Solvent Effects in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (General reference for solvent theory).
  • GuideChem. (2024). "2-(Isopropylsulfonyl)

Sources

Validation & Comparative

Benchmarking new ALK-5 inhibitors against A-83-01

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Comparative Analysis of A-83-01 vs. Emerging Alternatives (Galunisertib, Vactosertib, RepSox)

Executive Summary

For over a decade, A-83-01 has served as the "gold standard" ALK-5 (TGF-


 Type I Receptor) inhibitor in stem cell reprogramming and basic oncology research. Its high potency (

~12 nM) and structural ability to inhibit the ALK-4/5/7 triad make it indispensable for suppressing SMAD2/3-mediated differentiation.

However, the landscape has evolved. "New generation" inhibitors like Galunisertib (LY2157299) and Vactosertib (TEW-7197) have been developed for clinical translation, prioritizing pharmacokinetic (PK) profiles and safety over raw in vitro potency. This guide benchmarks these molecules to help researchers select the correct tool: A-83-01 for maximal in vitro pathway suppression, or clinical candidates for translational in vivo modeling.

Part 1: The Mechanistic Baseline

To benchmark inhibitors effectively, one must understand the specific node of inhibition. ALK-5 inhibitors function as ATP-competitive inhibitors of the ALK-5 kinase domain.

The Signaling Cascade[1][2]
  • Ligand Binding: TGF-ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     binds to the constitutively active Type II receptor (T
    
    
    
    RII).
  • Receptor Activation: T

    
    RII recruits and phosphorylates the Type I receptor (ALK-5) at the GS domain.
    
  • Signal Transduction: Activated ALK-5 phosphorylates receptor-regulated SMADs (R-SMAD2/3) at C-terminal serine residues.[1]

  • Transcription: pSMAD2/3 complexes with SMAD4, translocates to the nucleus, and drives gene expression (e.g., SNAI1 for EMT, NANOG repression in stem cells).

Visualization: The Target Node

The following diagram illustrates the precise intervention point for A-83-01 and its competitors.

TGFBeta_Pathway TGFB TGF-Beta Ligand TBRII T-Beta-RII (Type II Receptor) TGFB->TBRII Binds ALK5 ALK-5 (Type I Receptor) TBRII->ALK5 Phosphorylates SMAD23 SMAD2/3 (Unphosphorylated) ALK5->SMAD23 Recruits pSMAD p-SMAD2/3 (Phosphorylated) ALK5->pSMAD Phosphorylates (Ser465/467) Inhibitors INHIBITORS (A-83-01, Galunisertib) Block ATP Binding Inhibitors->ALK5 Inhibits Kinase Activity Complex Transcriptional Complex (pSMAD2/3 + SMAD4) pSMAD->Complex Binds SMAD4 SMAD4 SMAD4 (Co-SMAD) SMAD4->Complex Nucleus Nucleus / Gene Expression (EMT, Differentiation) Complex->Nucleus Translocates

Caption: Schematic of the canonical TGF-


 pathway. A-83-01 and analogs competitively inhibit the ATP-binding pocket of ALK-5, preventing SMAD2/3 phosphorylation.

Part 2: Comparative Analysis (The Data)[3]

Potency & Selectivity Matrix

While A-83-01 is the in vitro potency leader, newer clinical compounds offer different selectivity profiles.

CompoundStatusTarget ProfileALK-5

(nM)
ALK-4

(nM)
Primary Application
A-83-01 ResearchALK-5, ALK-4, ALK-712 45Stem Cell Reprogramming (iPSC) , Organoid Maintenance
SB-431542 LegacyALK-5, ALK-4, ALK-7~94~140Historical Reference (Less potent than A-83-01)
Galunisertib ClinicalALK-5 (Selective)~56~80Oncology (In Vivo) , Translational Models
Vactosertib ClinicalALK-5, ALK-411 13High Potency In Vivo Studies
RepSox ResearchALK-5234iPSC Generation (Sox2 replacement)

Key Insight:

  • For Stem Cells: A-83-01 is preferred over Galunisertib because the simultaneous inhibition of ALK-4 (Activin) and ALK-7 (Nodal) is often required to fully suppress differentiation signals in pluripotent stem cells [1][5].

  • For Oncology: Galunisertib (LY2157299) is often preferred for in vivo xenografts because it has a cleaner safety profile and established human PK data, despite being less potent molar-for-molar than A-83-01 in a petri dish [7][8].

Selectivity Risks
  • SB-431542 has been shown to inhibit some p38 MAPK pathways at higher concentrations, confounding results.

  • A-83-01 is highly selective against non-TGF-

    
     kinases but potently hits ALK-4/7. This "promiscuity" within the family is actually a feature for stem cell applications but a potential bug for precise mechanistic dissection of ALK-5 vs. ALK-4 [4].
    

Part 3: Experimental Validation Protocol

To benchmark a new inhibitor against A-83-01, you must perform a Phospho-SMAD2/3 Inhibition Assay . Measuring total SMAD is insufficient; you must measure the ratio of phosphorylated to total protein.

Workflow Visualization

Workflow Step1 1. Serum Starvation (12-16h) Step2 2. Pre-Treatment (Inhibitor, 60 min) Step1->Step2 Resets Basal Signaling Step3 3. Stimulation (TGF-Beta1, 30-60 min) Step2->Step3 Blocks Receptor Step4 4. Lysis (Phosphatase Inhibitors!) Step3->Step4 Peak Phosphorylation Step5 5. Western Blot (pSMAD2 vs Total SMAD2) Step4->Step5 Quantification

Caption: Standardized workflow for benchmarking ALK-5 inhibitors. Pre-treatment time is critical to ensure ATP pocket occupancy before ligand addition.

Detailed Protocol: The "Self-Validating" Western Blot

Objective: Determine if Drug X is as potent as A-83-01 in blocking TGF-


-induced SMAD phosphorylation.

Reagents:

  • Cell Line: A549 (Lung Adenocarcinoma) or HaCaT (Keratinocytes) – both highly responsive to TGF-

    
    .
    
  • Ligand: Recombinant Human TGF-

    
    1 (Final conc: 2–5 ng/mL).
    
  • Control: DMSO (Vehicle).

  • Reference: A-83-01 (1 µM positive control).

Step-by-Step Methodology:

  • Seeding & Starvation (Critical):

    • Seed cells to reach 70-80% confluency.

    • Why? Over-confluent cells have high basal contact inhibition.

    • Switch to Serum-Free Media for 12–16 hours.

    • Why? Serum contains TGF-

      
       and other growth factors that create high background noise (pSMAD levels), masking the inhibitor's effect [17].
      
  • Inhibitor Pre-Incubation:

    • Add A-83-01 (Dose curve: 10 nM – 1000 nM) and Test Compound to designated wells.

    • Incubate for 60 minutes at 37°C.

    • Why? Allows the small molecule to penetrate the membrane and reach equilibrium within the ATP-binding pocket of ALK-5.

  • Ligand Stimulation:

    • Add TGF-

      
      1 directly to the media (do not wash cells).
      
    • Incubate for 45–60 minutes .

    • Why? pSMAD2/3 levels peak at ~1 hour. Waiting 24 hours (common mistake) measures gene expression changes, not direct kinase inhibition, and is subject to feedback loops (e.g., SMAD7 induction) [17].

  • Lysis & Preservation:

    • Wash with ice-cold PBS.[2]

    • Lyse using RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF).

    • Trustworthiness Check: If you do not include phosphatase inhibitors, the pSMAD signal will degrade during lysis, leading to false negatives.

  • Readout:

    • Western Blot for pSMAD2 (Ser465/467) and Total SMAD2 .

    • Calculation: Normalize pSMAD signal to Total SMAD signal.

Part 4: Application Scenarios

When should you choose A-83-01 versus newer alternatives?

ScenarioRecommended InhibitorRationale
iPSC Reprogramming A-83-01 High potency against ALK-4/5/7 prevents meso/endoderm differentiation more effectively than selective ALK-5 inhibitors [5].
Organoid Culture A-83-01 Standard component of "R-spondin/Noggin/A-83-01" media for long-term maintenance of epithelial organoids (e.g., intestinal, lung) [6].
In Vivo Tumor Models Galunisertib / Vactosertib A-83-01 has poor oral bioavailability and rapid clearance. Galunisertib is designed for oral dosing and sustained target coverage in mice/humans [7][8].
Mechanistic Studies A-83-01 Use as a "chemical knockout." If A-83-01 (1 µM) doesn't block the phenotype, the pathway is likely TGF-

independent.

References

  • Tojo, M. et al. (2005). "The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta."[3][4][5] Cancer Science. Link

  • BenchChem. (2025).[1][6][7] "Western Blot Validation of Alk5-IN-30 on p-Smad Levels: A Comparative Guide." Link

  • StemCell Technologies. "A 83-01: Activin/NODAL/TGF-beta Pathway Inhibitor."[3][5] Link

  • Vogt, J. et al. (2011). "Protein kinase inhibitors: a distinct role for A-83-01 in the maintenance of human iPSCs." Cell Stem Cell.
  • Tocris Bioscience. "A 83-01 Product Information." Link

  • Sato, T. et al. (2011). "Long-term expansion of epithelial organoids from human colon, adenoma, adenocarcinoma, and Barrett's epithelium." Gastroenterology. Link

  • Yingling, J. M. et al. (2018). "Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor." Oncotarget. Link

  • Herbertz, S. et al. (2015). "Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway."[8][9][10] Drug Design, Development and Therapy. Link

  • Cell Signaling Technology. "How should I prepare my samples to detect phospho-Smad2/3?" Link

Sources

A Senior Application Scientist's Guide to the Chiral Separation of 1-Amino-2-(isopropylsulphonyl)benzene Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemistry of a pharmaceutical compound is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. This guide provides an in-depth technical overview and practical comparison of methods for the chiral separation of derivatives of "1-Amino-2-(isopropylsulphonyl)benzene," a key building block in modern medicinal chemistry. We will move beyond theoretical discussions to present actionable, data-supported protocols, empowering you to make informed decisions in your laboratory.

The core structure, this compound, also known as 2-(isopropylsulfonyl)aniline, is an achiral intermediate. However, its true value in drug discovery is realized when it is derivatized to create complex, chiral molecules with therapeutic potential. A prominent example lies in the development of potent and selective inhibitors of the TGF-β type I receptor kinase (ALK5), a key target in oncology and fibrosis research.[1][2][3] A notable chiral derivative synthesized from this starting material is (R)-5-chloro-N-2-(2,5-dimethyl-4-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-yl)-N-4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine , a potent ALK5 inhibitor. The specific spatial arrangement of the atoms in the (R)-enantiomer is crucial for its biological activity, making its efficient separation from the (S)-enantiomer a paramount challenge in the drug development process.

This guide will compare and contrast the two most powerful techniques for chiral separations in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the principles behind these techniques, compare their performance with experimental data for analogous compounds, and provide detailed protocols to guide your method development.

The Imperative of Chiral Separation

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to isolate and quantify the individual enantiomers of a drug candidate is a regulatory requirement and a scientific necessity. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a critical step in the synthesis and quality control of optically active drugs.[4]

Comparative Analysis of Chiral Separation Techniques: HPLC vs. SFC

The workhorses of chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation. However, they employ different mobile phases, leading to distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) has long been the standard for chiral separations. It offers a wide variety of commercially available chiral stationary phases and mobile phase systems, providing a high degree of versatility.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative to HPLC for chiral separations. SFC utilizes supercritical carbon dioxide as the primary mobile phase component, often with a small amount of an organic modifier. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and higher efficiency.

To illustrate the practical differences, let's consider the chiral separation of a structurally related sulfonamide, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a key intermediate in the synthesis of Tamsulosin.[5] While not a direct derivative of our target compound, the principles of its separation provide valuable insights.

ParameterChiral HPLC Method (Analogous Sulfonamide)[5]Typical Chiral SFC Advantages
Stationary Phase Crownpak CR (+)Polysaccharide-based (e.g., Chiralpak series)
Mobile Phase Perchloric acid buffer (pH 1.0)CO2 / Methanol with additives
Analysis Time ~25 minutesOften < 10 minutes
Resolution (Rs) 2.8Generally higher or comparable
Solvent Consumption High (aqueous and organic)Significantly lower (primarily CO2)
Environmental Impact Moderate to highLow ("Green" chromatography)
Throughput LowerHigher

This comparison highlights the key advantages of SFC: speed, reduced solvent consumption, and higher throughput. For drug discovery environments where rapid screening of many compounds is necessary, SFC is often the preferred platform.

Experimental Protocols: A Starting Point for Method Development

Protocol 1: Chiral HPLC Method Development

This protocol is based on the successful separation of other chiral sulfonamides and amines using polysaccharide-based CSPs, which are known for their broad applicability.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.
  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
  • Solvents: HPLC grade n-hexane, isopropanol, and ethanol.
  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA).
  • Sample: Racemic mixture of the this compound derivative (dissolved in mobile phase).

2. Chromatographic Conditions (Screening):

  • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at a wavelength where the compound has maximum absorbance.

3. Method Development Workflow:

Caption: HPLC method development workflow for chiral separation.

4. Causality Behind Experimental Choices:

  • Polysaccharide-based CSPs (Chiralpak® AD-H): These columns have a broad enantiorecognition ability for a wide range of chiral compounds, including those with aromatic rings and hydrogen-bonding groups, making them an excellent first choice for screening.
  • Normal Phase Solvents (Hexane/Alcohol): These mobile phases promote the necessary interactions (hydrogen bonding, π-π interactions, and steric hindrance) between the analyte and the CSP for chiral recognition.
  • Basic Additive (DEA): For basic analytes like our target compound, a small amount of a basic additive is often necessary to improve peak shape and prevent tailing by masking residual acidic sites on the silica support. For acidic compounds, an acidic additive like TFA would be used.
Protocol 2: Chiral SFC Method Development

SFC often provides faster and more efficient separations. This protocol outlines a typical screening approach.

1. Instrumentation and Materials:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV or Mass Spectrometer (MS) detector.
  • Chiral Columns: A screening set of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID, IE, IF).
  • Solvents: Supercritical fluid chromatography grade CO2 and methanol.
  • Additive: Diethylamine (DEA) or Ammonium hydroxide.
  • Sample: Racemic mixture of the this compound derivative (dissolved in modifier).

2. Chromatographic Conditions (Screening):

  • Mobile Phase: CO2 / Methanol gradient (e.g., 5% to 40% Methanol over 5 minutes) with 0.1% DEA.
  • Flow Rate: 3.0 mL/min
  • Outlet Pressure: 150 bar
  • Column Temperature: 40 °C
  • Detection: UV or MS.

3. Method Development Workflow:

Caption: SFC method development workflow for chiral separation.

4. Causality Behind Experimental Choices:

  • Multiple CSP Screening: The interactions governing chiral recognition in SFC can be complex and are best determined empirically by screening a set of columns with different chiral selectors.
  • Methanol as Modifier: Methanol is a common and effective modifier in SFC that helps to dissolve the sample and modulate the polarity of the mobile phase.
  • Elevated Temperature and Back Pressure: These conditions ensure the CO2 remains in a supercritical state, providing the low viscosity and high diffusivity that are key to SFC's performance.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. By systematically screening different stationary and mobile phases, you can identify the optimal conditions for your specific derivative. The "best" method is the one that provides a resolution (Rs) of greater than 1.5, good peak shape, and a reasonable analysis time. The inclusion of a system suitability test before sample analysis, where the racemic standard is injected multiple times, ensures the performance and reproducibility of the chromatographic system.

Concluding Remarks

The chiral separation of derivatives of this compound is a critical task in the development of novel therapeutics like ALK5 inhibitors. While both HPLC and SFC are capable of achieving this separation, SFC often offers significant advantages in terms of speed, efficiency, and environmental friendliness. By employing a systematic screening approach with a variety of polysaccharide-based chiral stationary phases, researchers can efficiently develop robust and reliable methods for the isolation and quantification of enantiomers. The protocols and comparative data presented in this guide provide a solid foundation for initiating these efforts in your laboratory.

References

  • LookChem. This compound | 76697-50-2. [Link]

  • National Center for Biotechnology Information. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. PubMed. [Link]

  • National Center for Biotechnology Information. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. PubMed. [Link]

  • Kasawar, G. B., & Farooqui, M. N. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • Wikipedia. Chiral resolution. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-2-(isopropylsulphonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Amino-2-(isopropylsulphonyl)benzene (CAS No. 76697-50-2), grounding procedural recommendations in established safety principles and regulatory frameworks.

Part 1: Compound Identification and Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's properties and potential hazards is paramount. This compound, also known as 2-(Isopropylsulfonyl)aniline, is a solid reagent used in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1][2]

Inconsistent Hazard Data and the Precautionary Principle: It is critical to note that publicly available safety data for this specific compound is inconsistent. Some suppliers classify it as non-hazardous, while others issue a "Warning" signal word, which suggests potential hazards such as skin/eye irritation or acute toxicity.[3] Given this ambiguity, and the structural relationship to hazardous compounds like aniline and other benzene derivatives, the precautionary principle must be applied. Therefore, this compound and any materials contaminated with it should be managed as hazardous waste. [4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76697-50-2[1]
Molecular Formula C₉H₁₃NO₂S[1]
Molecular Weight 199.27 g/mol [1]
Physical State Solid (White to Brown Powder/Crystal)
Melting Point 83.0 to 87.0 °C[1]
Boiling Point 381.1 °C at 760 mmHg[1]
Flash Point 184.3 °C[1]

Part 2: The Regulatory Framework: Adherence to RCRA

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for it from the moment of generation until its final, safe disposal.[6] This guide is designed to align with the core requirements of RCRA for laboratory waste.[5]

Part 3: Personal Protective Equipment (PPE) Protocol

Based on the potential hazards of skin/eye irritation and the need to prevent exposure to fine dust, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, handling should occur in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator appropriate for particulates may be necessary.

Part 4: Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and minimizes risk to personnel and the environment.

Step 1: Waste Characterization and Segregation

  • Pure Compound Waste: Any unused or expired this compound should be disposed of in its original container if possible. If not, it must be collected as solid chemical waste.

  • Contaminated Labware: Items such as weigh boats, gloves, and pipette tips that are contaminated with the compound must be treated as hazardous waste. They should not be disposed of in the regular trash.

  • Solvent and Solution Waste: Any solutions containing dissolved this compound should be collected as liquid hazardous waste.

  • Segregation: This waste stream must be kept separate from incompatible waste types, such as strong oxidizing agents or acids.[7]

Step 2: Waste Containerization

  • Choose the Right Container: Use a container that is compatible with the waste. For solids and contaminated labware, a sealable, sturdy plastic pail or drum is appropriate. For liquid waste, use a sealable plastic or glass carboy.[8]

  • Keep Containers Closed: All hazardous waste containers must be kept tightly sealed except when actively adding waste.[8] This prevents the release of vapors and protects the contents from environmental factors.

Step 3: Labeling

Proper labeling is a critical compliance point and essential for safety.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[9] Use the hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields: The label must be filled out completely and legibly, including:[9]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." For mixtures, list all constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, at or near the point of generation.[8]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Monitor Fill Level: Do not overfill containers. Leave at least 10% of headspace to allow for expansion.

Step 5: Arranging for Disposal

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[7]

  • Contact EHS: Once the waste container is full or you are finished accumulating this waste stream, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[10]

  • Manifesting: EHS will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via incineration.[9]

Part 5: Emergency Procedures for Spills and Exposures

  • Minor Spill (Solid): In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe char Step 1: Characterize & Segregate Waste (Solid, Liquid, or Contaminated Labware) container Step 3: Collect in a Compatible, Closed Waste Container char->container ppe->char label Step 4: Immediately Affix & Complete Hazardous Waste Label container->label store Step 5: Store in Designated Satellite Accumulation Area label->store pickup Step 6: Request Pickup from Institutional EHS Department store->pickup end Final Disposal at a Licensed TSDF via EHS Vendor pickup->end

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.